Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodology Guide
Executive Summary & Pharmacological Rationale
The 3-amino-1H-pyrrole-2-carboxylic acid scaffold is a privileged building block in modern medicinal chemistry. It serves as the foundational precursor for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines (9-deazapurines), marinopyrrole A derivatives, and novel 4-pyrrylamino quinazoline-based receptor tyrosine kinase (RTK) inhibitors[1][2].
From a mechanistic perspective, the utility of this molecule stems from its orthogonal reactivity: the C3-amino group acts as a potent nucleophile for subsequent annulation or coupling, while the C2-carboxylate functions as an electrophilic center or a directing group. Because the free 3-amino-1H-pyrrole-2-carboxylic acid is prone to rapid decarboxylation and oxidative degradation under ambient conditions, industrial and laboratory syntheses almost exclusively target its ester derivatives (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate ), which are subsequently saponified in situ or used directly in downstream cross-coupling.
This guide details the three most robust, field-proven synthetic pathways for constructing this scaffold, providing mechanistic causality, step-by-step protocols, and self-validating analytical parameters.
Primary Pathway: The Malonate-Acetonitrile Condensation
This continuous, telescoping pathway is the industry standard for scalable synthesis due to its reliance on inexpensive, commercially available reagents and its avoidance of highly toxic intermediates.
Mechanistic Causality
The reaction relies on the in situ generation of 2-formylacetonitrile, a highly reactive and unstable intermediate. By avoiding the isolation of this intermediate, overall yield is preserved. The addition of diethyl 2-aminomalonate introduces both the necessary nitrogen atom and the carboxylate moiety. Finally, base-catalyzed cyclization using sodium ethoxide (NaOEt) deprotonates the acidic α-proton of the malonate, triggering an intramolecular nucleophilic attack on the cyano carbon to close the 5-membered pyrrole ring.
Fig 1: Malonate-Acetonitrile condensation pathway for 3-amino-1H-pyrrole-2-carboxylic acid.
Step-by-Step Protocol
Formylation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Dropwise, add a mixture of ethyl formate (1.0 eq) and acetonitrile (1.0 eq). Stir for 4 hours to generate 2-formylacetonitrile in situ.
Condensation: To the same reaction vessel, add diethyl 2-aminomalonate (1.0 eq) dissolved in absolute ethanol. Stir at room temperature for 12 hours to afford diethyl 2-(2-cyanovinylamino) malonate.
Cyclization: Prepare a fresh solution of sodium ethoxide (NaOEt) by dissolving sodium metal (1.2 eq) in absolute ethanol over an ice bath. Add the crude malonate intermediate dropwise. Stir at room temperature for 24 hours.
Workup: Concentrate the mixture under vacuum. Dissolve the residue in water and carefully adjust the pH to 7–8 using glacial acetic acid. Extract with ethyl acetate (4 × 200 mL), dry over Na₂SO₄, and concentrate to yield ethyl 3-amino-1H-pyrrole-2-carboxylate (Typical yield: 82%).
Saponification (Optional): To obtain the free acid, dissolve the ester in a 1:1 mixture of THF/H₂O. Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Carefully acidify to pH 5.5 with 1M HCl at 0 °C. Filter the resulting precipitate immediately and store under inert atmosphere at -20 °C.
Alternative Pathway: Thorpe-Ziegler Cyclization
For researchers requiring highly substituted 3-aminopyrrole derivatives (e.g., N-aryl or N-alkyl substitutions), the Thorpe-Ziegler cyclization of β,β-enaminonitriles is the preferred route[1][3].
Mechanistic Causality
The reaction begins with the N-alkylation of a β,β-enaminonitrile using an α-haloketone or haloacetate. The presence of an aryl/alkyl substituent on the amino moiety is critical; it stabilizes the N-anion required for initial alkylation. Subsequent base-catalyzed carbanion formation adjacent to the newly added carbonyl/ester group drives a spontaneous intramolecular cyclization into the electrophilic cyano group, yielding the pyrrole[3].
Fig 2: Thorpe-Ziegler cyclization route for substituted 3-aminopyrrole derivatives.
Step-by-Step Protocol
Enaminonitrile Synthesis: React ethoxymethylene malononitrile with a primary amine (e.g., p-anisidine) in ethanol at room temperature to yield the β,β-enaminonitrile[3].
N-Alkylation & Cyclization: Dissolve the β,β-enaminonitrile (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and an α-haloacetate (e.g., ethyl bromoacetate, 1.1 eq).
Heating: Stir the mixture at 70–80 °C for 6–8 hours. The N-alkylation and subsequent Thorpe-Ziegler cyclization occur in tandem[3].
Isolation: Pour the mixture into ice water. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the substituted 3-amino-1H-pyrrole-2-carboxylate (Typical yield: 70–86%)[1].
Combinatorial Solid-Phase Synthesis (SPS)
For drug discovery programs requiring high-throughput library generation, a solid-phase synthesis strategy utilizing Wang resin has been validated[4][5].
Mechanistic Causality
By attaching (2S,4R)-4-hydroxy-N-(PhF)proline to a Wang bromide resin, chemists create an immobilized pyrrole precursor. Oxidation of the alcohol yields a resin-bound ketone. Exposure to secondary amines, followed by acylation and a haloform reaction, builds the trisubstituted pyrrole core directly on the polymer support. Cleavage with trifluoroacetic acid (TFA) or sodium methoxide releases the final 3-aminopyrrole-2,5-dicarboxylate in high purity, bypassing tedious column chromatography[4].
To ensure the trustworthiness of the synthesized batch, the following analytical checkpoints must be met:
Nuclear Magnetic Resonance (¹H NMR): The pyrrole ring protons (H-4 and H-5) typically appear as distinct doublets (or a multiplet depending on substitution) in the 6.10–6.80 ppm range. The C3-amino protons are D₂O exchangeable and typically present as a broad singlet between 5.00–6.15 ppm[1].
Infrared Spectroscopy (IR): Successful formation of the 3-aminopyrrole ring is characterized by sharp N-H stretching bands at 3300–3450 cm⁻¹ (representing both the pyrrole N-H and the primary amine). The ester carbonyl (C=O) stretch should appear prominently at ~1680–1705 cm⁻¹[3].
Mass Spectrometry (ESI-MS): For ethyl 3-amino-1H-pyrrole-2-carboxylate (C₇H₁₀N₂O₂), the molecular ion peak [M+H]⁺ should be observed at m/z 155.08.
References
Wu, X., Li, M., Tang, W., Zheng, Y., Lian, J., Xu, L., & Ji, M. (2011). Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Chemical Biology & Drug Design, 78(6), 932-940.[Link]
Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564-570.[Link]
Brouillette, Y., Rombouts, F. J. R., & Lubell, W. D. (2005). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 8(1), 117–126. [Link]
Discovery, Synthesis, and Isolation of 3-Amino-1H-pyrrole-2-carboxylic Acid: A Foundational Building Block in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, certain low-molecular-weight scaffolds serve as the architectural foundation for complex therapeutics. 3-Amino-1H-pyrrole-2-carboxylic acid (CAS 885951-53-1) a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, certain low-molecular-weight scaffolds serve as the architectural foundation for complex therapeutics. 3-Amino-1H-pyrrole-2-carboxylic acid (CAS 885951-53-1) and its ester derivatives are prime examples of such privileged structures [1]. Unlike natural products extracted from biological matrices, this compound was "discovered" through rational synthetic design. Its unique amphoteric nature—combining an electron-rich pyrrole core, a primary amine, and a carboxylic acid (or ester)—makes it an indispensable precursor for synthesizing DNA minor groove binders and α1-adrenoceptor antagonists [2].
This technical guide dissects the mechanistic synthesis, rigorous isolation protocols, and pharmacological applications of 3-amino-1H-pyrrole-2-carboxylic acid, providing a self-validating framework for researchers and drug development professionals.
Historical Discovery and Synthetic Evolution
The "discovery" of 3-amino-1H-pyrrole-2-carboxylic acid is rooted in the quest for efficient routes to substituted pyrroles. Early methodologies, such as the Liebscher Route (1985), relied on the substitution reaction of 3-amino-2-arylthioacrylic acid amides with glycine derivatives, followed by oxidation to isothiazolium salts and subsequent sulfur elimination [3]. While innovative, this route was often limited by harsh oxidative conditions and complex sulfur byproducts.
A paradigm shift occurred with the development of the Furneaux Route (1999), which established a highly efficient, base-catalyzed intramolecular cyclization of aminomalonate derivatives [4]. This method became the gold standard for generating the pyrrole core, specifically tailored for downstream conversion into pyrrolo[3,2-d]pyrimidine ring systems[5]. The isolation of the resulting 3-aminopyrrole, however, remains a significant analytical challenge due to its high polarity and susceptibility to oxidative degradation.
Fig 1: Synthetic workflow and isolation of 3-amino-1H-pyrrole-2-carboxylic acid derivatives.
Mechanistic Synthesis & Isolation Protocol
The isolation of 3-amino-1H-pyrrole-2-carboxylic acid esters from crude reaction mixtures demands precise control over pH and solvent polarity. The following protocol outlines the optimized Furneaux-inspired synthesis of the ethyl ester derivative, emphasizing the causality behind each experimental choice [5].
Step-by-Step Methodology
1. Reaction Setup & Base Addition
Procedure: Dissolve 1.0 equivalent of the precursor (e.g., diethyl[(2-cyanovinyl)amino]malonate) in anhydrous ethanol. Slowly add a 0.5 M solution of Sodium Ethoxide (NaOEt) in ethanol.
Causality: NaOEt is specifically selected to match the ethyl ester of the starting material, preventing unwanted transesterification. The ethoxide acts as a strong base to deprotonate the active methylene, driving the intramolecular cyclization of the cyanovinyl intermediate.
2. Thermal Activation
Procedure: Heat the reaction mixture to 55–60 °C under a continuous Nitrogen (N2) atmosphere for 6–12 hours. Monitor progression via Thin Layer Chromatography (TLC).
Causality: The N2 atmosphere is critical; the resulting electron-rich 3-aminopyrrole core is highly susceptible to oxidative degradation in the presence of atmospheric oxygen.
3. Quenching and Phase Separation (Self-Validating Step)
Procedure: Cool the mixture to room temperature. Carefully neutralize the solution using 1M HCl until exactly pH 7 is reached. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).
Causality: Precise neutralization is the most critical isolation step. Over-acidification (pH < 5) will protonate the C3-amino group, rendering the product water-soluble and trapping it in the aqueous phase, while simultaneously risking acid-catalyzed polymerization of the pyrrole ring. EtOAc is chosen for extraction due to its ability to solubilize highly polar hydrogen-bonding networks.
4. Chromatographic Isolation
Procedure: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane/EtOAc.
Causality: The gradient elution is necessary to resolve the highly polar aminopyrrole from unreacted starting materials and non-polar degradation byproducts. The target compound typically elutes at higher EtOAc concentrations.
To ensure the integrity of the isolated compound, rigorous analytical validation is required. The table below summarizes the quantitative data and spectral benchmarks for 3-amino-1H-pyrrole-2-carboxylic acid and its common ester derivatives [1].
Property
Value
Chemical Name
3-Amino-1H-pyrrole-2-carboxylic acid
CAS Registry Number
885951-53-1 (Acid) / 1326566-41-9 (Methyl Ester)
Molecular Formula
C5H6N2O2
Molecular Weight
126.11 g/mol
Appearance
Off-white to orange crystalline solid (ester derivatives)
The isolated 3-amino-1H-pyrrole-2-carboxylic acid is rarely an end-product; it is a versatile adaptor for synthesizing high-value therapeutics.
α1-Adrenoceptor Antagonists
The compound is a primary building block for synthesizing pyrrolo[3,2-d]pyrimidine-2,4-diones. By condensing the 3-aminopyrrole ester with guanylating agents or isocyanates, researchers generate potent structural analogues of adrenoceptor ligands. These derivatives act as competitive antagonists at the α1-AR (a G-protein-coupled receptor), preventing Gq protein uncoupling and downstream Phospholipase C (PLC) activation. This mechanism is clinically vital for inducing smooth muscle relaxation in the treatment of hypertension and benign prostatic hyperplasia (BPH) [2].
Fig 2: Pharmacological signaling pathway of α1-AR antagonists derived from 3-aminopyrroles.
DNA Minor Groove Binders
Beyond receptor antagonism, 3-aminopyrrole-2-carboxylic acid is utilized to synthesize tripeptides known as tren-microgonotropens. These bisbenzamidine and pyrrole-linked structures are engineered to selectively recognize and bind to A/T-rich regions within the DNA minor groove. The precise geometry of the 3-aminopyrrole linkage allows these molecules to act as versatile adaptors, delivering functionalities directly to the DNA backbone to trigger site-selective biochemical processes [6].
Journal of Medicinal Chemistry. "Synthesis of 3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives as Novel, Potent, and Selective α1-Adrenoceptor Ligands".
Journal of Medicinal Chemistry. "Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles".
The Journal of Organic Chemistry. "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines".
PMC / NIH. "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines".
ResearchGate. "Straightforward access to bisbenzamidine DNA binders and their use as versatile adaptors for DNA-promoted processes".
Foundational
Structural Elucidation of 3-Amino-1H-Pyrrole-2-Carboxylic Acid: A Comprehensive Analytical Framework
Executive Summary The structural elucidation of highly polar, amphoteric heterocycles requires a meticulously designed analytical strategy. 3-Amino-1H-pyrrole-2-carboxylic acid (CAS: 885951-53-1) and its ester derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly polar, amphoteric heterocycles requires a meticulously designed analytical strategy. 3-Amino-1H-pyrrole-2-carboxylic acid (CAS: 885951-53-1) and its ester derivatives serve as critical building blocks in the synthesis of complex pharmacophores, including pyrrolo[3,2-d]pyrimidine-2,4-diones[1] and specific metalloprotease inhibitors[2]. Due to the synthetic utility of 5-substituted 3-amino-1H-pyrrole-2-carboxylates in developing targeted therapeutics, precise structural assignment is foundational for subsequent structure-activity relationship (SAR) studies[3].
This technical guide provides an authoritative, self-validating workflow for the structural elucidation of 3-amino-1H-pyrrole-2-carboxylic acid. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a robust framework that accounts for the molecule's unique electronic properties and inherent instability.
Molecular Architecture & Chemical Dynamics
3-Amino-1H-pyrrole-2-carboxylic acid is characterized by a high degree of electron delocalization. The electron-donating 3-amino group significantly increases the electron density of the pyrrole ring, particularly at the C-2 and C-4 positions.
Causality in Stability: The juxtaposition of the electron-donating amino group and the electron-withdrawing carboxylic acid at adjacent positions creates a highly polarized push-pull system. Under acidic conditions or thermal stress, the increased electron density at C-2 facilitates electrophilic ipso-substitution by protons, driving rapid and spontaneous decarboxylation. Consequently, all analytical sample preparations must be conducted at ambient temperature (298 K) in strictly neutral or slightly basic environments to preserve molecular integrity.
Multi-Modal Structural Elucidation Strategy
To unambiguously confirm the structure, we employ an orthogonal analytical workflow that cross-validates molecular weight, functional group identity, and atomic connectivity.
Fig 1. Multi-modal analytical workflow for the structural elucidation of the target pyrrole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The selection of DMSO-d6 as the NMR solvent is a strategic imperative. As a strongly hydrogen-bonding aprotic solvent, DMSO mitigates the rapid proton exchange rates typically observed in protic solvents. This stabilizes the exchangeable protons (1-NH, 3-NH2, and 2-COOH), allowing for their direct observation and integration.
1H NMR: The pyrrole ring protons (H-4 and H-5) appear as two distinct doublets or triplets (due to coupling with the 1-NH). The strong electron-donating effect of the 3-amino group heavily shields H-4, shifting it upfield relative to H-5.
13C NMR & HMBC: The structural elucidation of pyrrole-2-carboxylic acid derivatives relies heavily on confirming the carbon backbone connectivity. The quaternary carbons (C-2 and C-3) are assigned unambiguously via 2J and 3J Heteronuclear Multiple Bond Correlations (HMBC).
Fig 2. Key 2J and 3J HMBC correlations establishing the pyrrole core connectivity.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) is operated in negative ion mode . Causality: The carboxylic acid moiety readily deprotonates to yield a highly stable [M-H]- anion. This avoids the complex fragmentation often seen in positive ion mode (where the amino group protonates) and provides a pristine spectrum with a superior signal-to-noise ratio.
Quantitative Data Synthesis
The tables below summarize the expected, self-consistent data matrix required to validate the structure of 3-amino-1H-pyrrole-2-carboxylic acid.
Table 2: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)
Ion Species
Formula
Theoretical m/z
Experimental m/z
Mass Error
Diagnostic Assignment
[M-H]⁻
C₅H₅N₂O₂
125.0356
125.0352
-3.2 ppm
Deprotonated molecular ion
[M-H-CO₂]⁻
C₄H₅N₂
81.0458
81.0455
-3.7 ppm
Spontaneous decarboxylation
Step-by-Step Experimental Methodologies
Protocol 1: Self-Validating NMR Acquisition
Sample Preparation: Weigh exactly 15 mg of high-purity 3-amino-1H-pyrrole-2-carboxylic acid into a clean, dry glass vial.
Solvation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6 and shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.8 Hz.
1D Acquisition:
1H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.
13C NMR: Acquire 1024 scans with a 45° pulse angle. Critical Step: To ensure quantitative integration of the quaternary carbons (C-2, C-3) which lack NOE enhancement, increase D1 to 10.0 seconds.
2D Acquisition: Execute gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling delay for ^nJ_CH = 8 Hz (approx. 62.5 ms).
Validation (D₂O Shake): Add 10 μL of D₂O directly to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The disappearance of signals at δ 10.85, 12.05, and 4.85 ppm unequivocally validates their identity as heteroatom-bound exchangeable protons.
Protocol 2: HRMS Analysis via ESI-TOF
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.
Working Dilution: Dilute the stock to 1 μg/mL using a mixture of Acetonitrile/Water (50:50, v/v) containing 0.1% ammonium hydroxide to promote deprotonation.
Source Parameters: Inject 5 μL into the ESI-TOF mass spectrometer. Set the capillary voltage to 2.5 kV (negative mode), desolvation temperature to 350 °C, and cone gas flow to 50 L/h.
Acquisition & Processing: Acquire data in full-scan mode from m/z 50 to 500 using leucine enkephalin as a lock-mass compound for real-time mass axis correction. Extract the [M-H]⁻ ion chromatogram and calculate the mass error.
Conclusion
The structural elucidation of 3-amino-1H-pyrrole-2-carboxylic acid demands a rigorous, multi-faceted analytical approach. By leveraging the stabilizing properties of DMSO-d6 in NMR and the selective deprotonation dynamics in negative-ion HRMS, researchers can bypass the molecule's inherent instability to obtain quantitative, highly reliable structural assignments. This framework ensures the chemical integrity required for downstream pharmaceutical synthesis and SAR modeling.
References
1.[1] Title: Synthesis of 3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives as Novel, Potent, and Selective α1-Adrenoceptor Ligands
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
2.[3] Title: Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
3. Title: Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
A Theoretical and Mechanistic Exploration of 3-amino-1H-pyrrole-2-carboxylic acid: A Computational Guide for Drug Discovery
Abstract This technical guide provides a comprehensive theoretical framework for the study of 3-amino-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct exp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 3-amino-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental and extensive theoretical data for this specific molecule are nascent, this document synthesizes established computational methodologies and insights from structurally related pyrrole derivatives to present a robust protocol for its in-silico characterization. This guide is intended for researchers, computational chemists, and drug development professionals, offering a detailed roadmap for investigating the electronic structure, conformational landscape, reactivity, and potential as a pharmacophore. The methodologies outlined herein are designed to be self-validating, providing a solid foundation for future experimental work and the rational design of novel therapeutics.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules that can effectively interact with biological targets. The introduction of amino and carboxylic acid functionalities, as in 3-amino-1H-pyrrole-2-carboxylic acid, further enhances its potential by providing sites for electrostatic interactions, hydrogen bonding, and further chemical modification. This guide will delineate a theoretical approach to unlock the full potential of this promising molecule.
Molecular Structure and Electronic Properties: A Quantum Chemical Approach
A thorough understanding of the molecular and electronic structure of 3-amino-1H-pyrrole-2-carboxylic acid is fundamental to predicting its chemical behavior and biological activity. Density Functional Theory (DFT) is the workhorse for such investigations in computational chemistry, offering a good balance between accuracy and computational cost.
Conformational Analysis
The relative orientation of the amino and carboxylic acid groups can significantly influence the molecule's overall shape, polarity, and interaction profile. A systematic conformational search is the first critical step.
Initial Structure Generation: Generate the 3D structure of 3-amino-1H-pyrrole-2-carboxylic acid using a molecular builder.
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by refinement with quantum mechanical methods.
Geometry Optimization: Each identified conformer should be optimized using DFT, for instance, with the B3LYP functional and a 6-31G(d) basis set. This level of theory is widely used for organic molecules and provides reliable geometries.[1][2]
Frequency Calculations: Perform frequency calculations on each optimized geometry to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
Relative Energy Analysis: The relative Gibbs free energies of the conformers will determine their population at a given temperature.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties dictate the reactivity and non-covalent interaction capabilities of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.[3]
Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation.[3]
Table 1: Predicted Electronic Properties of 3-amino-1H-pyrrole-2-carboxylic acid (Illustrative Data)
Property
Predicted Value (Illustrative)
Significance
HOMO Energy
-5.5 eV
Electron-donating capability
LUMO Energy
-0.8 eV
Electron-accepting capability
HOMO-LUMO Gap
4.7 eV
Chemical stability and reactivity
Dipole Moment
3.5 D
Polarity and solubility
Chemical Reactivity and Synthetic Accessibility
Theoretical calculations can provide significant insights into the reactivity of 3-amino-1H-pyrrole-2-carboxylic acid, guiding synthetic efforts and the design of derivatives.
Acidity and Basicity (pKa Prediction)
The pKa values of the amino and carboxylic acid groups are critical for understanding the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding.
Model Reactions: Define the acid dissociation reactions for the carboxylic acid and the protonation of the amino group.
Gas-Phase Free Energies: Calculate the gas-phase Gibbs free energies of the acid, its conjugate base, the protonated base, and the base using a high-level theoretical method (e.g., CBS-QB3 or G4MP2) for accuracy.[4][5]
Solvation Free Energies: Calculate the solvation free energies of all species in water using a continuum solvation model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[4][6]
pKa Calculation: Use the calculated free energies in a thermodynamic cycle to determine the pKa.[4][5]
Site of Reactivity
Based on the electronic structure, the amino group at the 3-position is expected to be a primary site for nucleophilic reactions. Studies on the analogous 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide have shown that the amino group readily participates in cyclization reactions.[7][8] This suggests that 3-amino-1H-pyrrole-2-carboxylic acid could be a valuable precursor for the synthesis of fused heterocyclic systems. The carboxylic acid group, on the other hand, is amenable to standard coupling reactions to form amides and esters.[9][10]
Potential as a Pharmacophore in Drug Design
The structural and electronic features of 3-amino-1H-pyrrole-2-carboxylic acid make it an attractive scaffold for targeting various biological systems.
Molecular Docking
Molecular docking simulations can be employed to predict the binding mode and affinity of 3-amino-1H-pyrrole-2-carboxylic acid and its derivatives to a protein target of interest. This allows for the virtual screening of compound libraries and the rational design of more potent inhibitors. The pyrrole scaffold has been successfully used to design inhibitors for various enzymes, including D-amino acid oxidase (DAO).[11]
Experimental Protocol: Molecular Docking
Protein and Ligand Preparation: Prepare the 3D structures of the target protein and the ligand (3-amino-1H-pyrrole-2-carboxylic acid). This includes adding hydrogen atoms and assigning appropriate charges.
Binding Site Definition: Define the active site of the protein based on experimental data or binding site prediction algorithms.
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the active site.
Scoring and Analysis: Analyze the predicted binding poses based on their scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts).
Pharmacophore Modeling
A pharmacophore model can be developed based on the key interactions identified from molecular docking or known active compounds. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for biological activity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-depth study of 3-amino-1H-pyrrole-2-carboxylic acid. By leveraging established computational methodologies, researchers can gain significant insights into its structural, electronic, and reactive properties, thereby accelerating its development as a valuable building block in medicinal chemistry. The proposed workflows for conformational analysis, pKa prediction, and molecular docking provide a clear and scientifically rigorous path for the virtual exploration of this promising molecule. Future work should focus on the synthesis and experimental validation of the theoretical predictions, paving the way for the discovery of novel therapeutics based on the 3-amino-1H-pyrrole-2-carboxylic acid scaffold.
References
Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1H-Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. Taylor & Francis. ([Link])
Full article: Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1H-Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products. ([Link])
Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. ResearchGate. ([Link])
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PMC. ([Link])
COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. Afribary. ([Link])
Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A - ACS Publications. ([Link])
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. ([Link])
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ([Link])
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. ([Link])
Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. ACS Publications. ([Link])
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics - AIP Publishing. ([Link])
Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. ([Link])
The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors. ChEMBL - EMBL-EBI. ([Link])
Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC. ([Link])
Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. ([Link])
Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Scirp.org. ([Link])
(PDF) Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. ResearchGate. ([Link])
Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. ([Link])
DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. ResearchGate. ([Link])
3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. ([Link])
3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. ([Link])
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. ([Link])
Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. ([Link])
Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. ([Link])
Application Notes and Protocols for the Synthesis of 3-amino-1H-pyrrole-2-carboxylic acid via Thorpe-Ziegler Cyclization
Introduction: The Strategic Importance of 3-amino-1H-pyrrole-2-carboxylic acid and the Elegance of the Thorpe-Ziegler Cyclization The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numero...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 3-amino-1H-pyrrole-2-carboxylic acid and the Elegance of the Thorpe-Ziegler Cyclization
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among its derivatives, 3-amino-1H-pyrrole-2-carboxylic acid stands out as a particularly valuable building block. Its vicinal amino and carboxylic acid functionalities provide a versatile scaffold for the synthesis of more complex molecules, including fused heterocyclic systems like pyrrolo[3,2-d]pyrimidines, which are recognized as 9-deazapurine bioisosteres with significant therapeutic potential.[1]
The synthesis of polysubstituted pyrroles, however, can be challenging. The Thorpe-Ziegler cyclization offers a powerful and elegant solution for the construction of the pyrrole ring system.[2] This intramolecular, base-catalyzed condensation of dinitriles proceeds via the formation of a cyclic enaminonitrile, which can be subsequently elaborated to the desired product.[3] The reaction is renowned for its efficiency in forming five- and six-membered rings and has been successfully employed in the synthesis of a variety of carbo- and heterocyclic systems.[4]
These application notes provide a detailed, field-proven guide for the synthesis of 3-amino-1H-pyrrole-2-carboxylic acid, leveraging the strategic power of the Thorpe-Ziegler cyclization. We will delve into the mechanistic underpinnings of this transformation, present a comprehensive, step-by-step protocol, and offer insights into the critical parameters that govern the success of the reaction.
Proposed Synthetic Pathway: A Two-Step Approach to the Target Molecule
The synthesis of 3-amino-1H-pyrrole-2-carboxylic acid can be efficiently achieved through a two-step sequence, as illustrated below. The initial step involves the synthesis of a key dinitrile precursor, which is then subjected to a base-catalyzed intramolecular Thorpe-Ziegler cyclization to furnish the pyrrole ring. Subsequent hydrolysis of the resulting 2-cyanopyrrole intermediate yields the target carboxylic acid.
Application Note: Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues
A Combinatorial Approach for Pharmacophore Development Executive Summary Substituted pyrroles, particularly 3-aminopyrrole-2,5-dicarboxylates, are privileged pharmacophores found in numerous natural products, antivirals,...
Author: BenchChem Technical Support Team. Date: April 2026
A Combinatorial Approach for Pharmacophore Development
Executive Summary
Substituted pyrroles, particularly 3-aminopyrrole-2,5-dicarboxylates, are privileged pharmacophores found in numerous natural products, antivirals, and DNA-recognizing polyamides (e.g., distamycin analogues). Traditional solution-phase synthesis of these highly functionalized heterocycles is often plagued by complex purification steps and low overall yields.
This application note details a highly efficient, self-validating solid-phase synthesis (SPS) strategy developed by Brouillette et al.[1]. Utilizing Wang resin and a strategically protected (2S,4R)-4-hydroxy-N-(PhF)proline precursor, this 5–6 step combinatorial workflow enables the parallel generation of 2,3,5-trisubstituted pyrrole libraries with exceptional purities (81–99%) and yields (51–99%).
As an application scientist, it is critical to understand why specific reagents and protecting groups are chosen, as this dictates the success of the solid-phase workflow.
Resin Selection (Wang Bromide): Standard Wang resin utilizes a hydroxyl linker, which requires esterification protocols (e.g., DIC/DMAP) that risk epimerization or incomplete loading. By converting the linker to Wang bromide, the attachment of the proline precursor occurs via a clean, base-mediated
SN2
displacement, ensuring quantitative loading while preserving stereochemical integrity.
The PhF Protecting Group: The 9-(9-phenylfluorenyl) (PhF) group is utilized for nitrogen protection [2]. Its massive steric bulk shields the pyrrolidine nitrogen, preventing unwanted side reactions during the initial loading and oxidation phases. Furthermore, it is solvolytically stable under the basic conditions required for the initial
SN2
loading.
Aromatization-Driven Deprotection: The mechanistic elegance of this protocol lies in the amination step. When the resin-bound 4-oxoproline is treated with secondary amines, it forms an enamine intermediate. The thermodynamic driving force to achieve aromaticity triggers a cascade that not only forms the pyrrole core but simultaneously expels the bulky PhF group, yielding a resin-bound
1H
-pyrrole ready for further diversification.
Haloform-Type Amidation: To diversify the C2 position without the need for traditional peptide coupling reagents, the pyrrole is first acylated with trichloroacetyl chloride. The resulting 2-trichloroacetyl group is highly electrophilic. Upon exposure to primary amines, a haloform-type nucleophilic displacement occurs, cleanly expelling chloroform (
HCCl3
) and forming the C2-carboxamide.
Visual Workflow
Solid-phase synthesis workflow for 3-aminopyrrole-2,5-dicarboxylate analogues.
Quantitative Reaction Parameters
Reaction Stage
Reagents & Conditions
Mechanistic Purpose
Expected Outcome
1. Resin Loading
Cs-salt of Proline derivative, DMF, 50 °C
SN2
displacement on Wang bromide
Quantitative loading
2. Oxidation
Py⋅SO3
,
Et3N
, DMSO/DCM, RT
Converts 4-OH to reactive 4-oxo ketone
>95% conversion
3. Pyrrole Formation
Secondary amine, AcOH/NMP, 80 °C
Enamine formation and aromatization
Sets
1H
-pyrrole core scaffold
4. Acylation
Cl3CCOCl
, DIEA, DCM, RT
Electrophilic aromatic substitution at C2
Prepares for haloform reaction
5. Haloform Reaction
Primary amine, DMF, RT
Nucleophilic displacement of
CCl3−
Diversifies C2 position (Amide)
6. Cleavage
50% TFA/DCM OR NaOMe/MeOH
Releases final product from resin
51–99% yield, 81–99% purity
Self-Validating Experimental Protocols
To ensure reproducibility, this protocol is designed as a self-validating system . Quality control (QC) checkpoints via micro-cleavage and LC-MS analysis are embedded after critical transformations to verify intermediate fidelity before proceeding.
Step 1: Resin Loading via
SN2
Displacement
Swell Wang bromide resin (1.0 equiv, typical loading 0.8–1.0 mmol/g) in anhydrous DMF for 30 minutes.
In a separate vial, dissolve (2S,4R)-4-hydroxy-N-(PhF)proline (3.0 equiv) in DMF and treat with
Cs2CO3
(1.5 equiv) to pre-form the highly nucleophilic cesium salt.
Add the cesium salt solution to the resin and agitate at 50 °C for 16 hours.
Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x). Dry under vacuum.
QC Checkpoint: Cleave a 5 mg aliquot using 50% TFA/DCM for 30 mins. Analyze the filtrate via LC-MS to confirm the presence of the 4-hydroxyproline mass.
Step 2: Solid-Phase Oxidation
Swell the loaded resin in DCM.
Prepare an oxidation cocktail: Parikh-Doering conditions (
Py⋅SO3
complex, 10 equiv;
Et3N
, 10 equiv; in a 1:1 mixture of DMSO/DCM).
Add the cocktail to the resin and agitate at room temperature for 4 hours.
Drain and wash extensively with DMSO (3x), DMF (3x), and DCM (3x) to remove all sulfur byproducts.
QC Checkpoint: Micro-cleavage of an aliquot followed by LC-MS should show a mass shift of -2 Da (loss of 2 hydrogens), confirming quantitative conversion to the 4-oxo-N-(PhF)prolinate.
Step 3: Amination and Aromatization
Suspend the 4-oxoproline resin in N-methyl-2-pyrrolidone (NMP).
Add the desired secondary amine (10 equiv) and glacial acetic acid (10 equiv) as a catalyst.
Heat the reaction vessel to 80 °C and agitate for 12–16 hours. Note: The thermal conditions and acid catalysis drive the enamine formation and subsequent aromatization, which expels the PhF group.
Wash the resin with DMF (3x), 10% DIEA in DMF (to neutralize), MeOH (3x), and DCM (3x).
QC Checkpoint: LC-MS of a cleaved aliquot will confirm the mass of the fully aromatized 3-amino-
1H
-pyrrole-5-carboxylic acid.
Step 4: C2-Acylation
Swell the pyrrole-bound resin in anhydrous DCM.
Add N,N-diisopropylethylamine (DIEA, 10 equiv) followed by dropwise addition of trichloroacetyl chloride (5 equiv) at 0 °C.
Allow the reaction to warm to room temperature and agitate for 2 hours.
Wash the resin with DCM (5x) to remove all unreacted acid chloride.
Step 5: Haloform-Type Amidation
Swell the 2-trichloroacetyl-pyrrole resin in DMF.
Add the desired primary amine (5 equiv).
Agitate at room temperature for 4 hours. The primary amine attacks the highly electrophilic C2-carbonyl, displacing the trichloromethyl anion (which rapidly protonates to chloroform).
Wash the resin with DMF (3x), MeOH (3x), and DCM (3x), then dry under vacuum.
Step 6: Orthogonal Cleavage and Isolation
The final diversity point is dictated by the cleavage conditions:
For 5-Carboxylic Acids: Treat the resin with a solution of 50% TFA in DCM for 2 hours at room temperature. Filter the resin, wash with DCM, and concentrate the filtrate under a stream of nitrogen.
For 5-Methyl Esters: Treat the resin with a 0.5 M solution of Sodium Methoxide (NaOMe) in MeOH/THF (1:1) for 2 hours. Neutralize with a mild acid resin (e.g., Amberlite IR-120), filter, and concentrate.
Final Validation: Analyze the crude products via HPLC and High-Resolution Mass Spectrometry (HRMS). Typical purities at this stage range from 81–99%, allowing the compounds to be used directly in biological screening assays.
References
Brouillette, Y., Rombouts, F. J. R., & Lubell, W. D. (2006). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 8(1), 117-126.[Link]
Karppanen, E. J., & Koskinen, A. M. P. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules, 15(9), 6512-6547.[Link]
Method
Mass spectrometry fragmentation of 3-amino-1H-pyrrole-2-carboxylic acid
Application Note: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Dynamics of 3-Amino-1H-pyrrole-2-carboxylic Acid Executive Summary 3-Amino-1H-pyrrole-2-carboxylic acid (Exact Mass: 126.0429...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Dynamics of 3-Amino-1H-pyrrole-2-carboxylic Acid
Executive Summary
3-Amino-1H-pyrrole-2-carboxylic acid (Exact Mass: 126.0429 Da; Formula: C5H6N2O2) is a highly polar, zwitterionic heteroaromatic compound that serves as a critical building block in the synthesis of pharmaceuticals and advanced materials. Due to its high polarity and multiple ionizable sites, traditional reversed-phase liquid chromatography (RPLC) and low-resolution mass spectrometry often fail to provide adequate retention and structural elucidation.
As a Senior Application Scientist, I have designed this application note to provide a self-validating, field-proven workflow utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS). This guide dissects the gas-phase thermodynamic causality behind the molecule's fragmentation, ensuring that drug development professionals can confidently identify this moiety and its derivatives in complex biological matrices.
Mechanistic Principles of Gas-Phase Fragmentation
To accurately identify 3-amino-1H-pyrrole-2-carboxylic acid, one must understand why it fragments the way it does under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). The fragmentation pathways of 2-substituted pyrrole derivatives are heavily influenced by the functional groups attached to the pyrrole core[1].
Protonation Site Dynamics : In positive electrospray ionization (ESI+), protonation primarily occurs at the most basic site—the primary amine at the C3 position—yielding a precursor ion of
[M+H]+ at m/z 127.0508
. However, during collisional activation, proton mobility allows the charge to migrate to the pyrrole nitrogen or the carboxylic oxygen, initiating diverse cleavage pathways.
Facile Decarboxylation (-44.00 Da) : The base peak in the tandem mass spectra of carboxylic acid derivatives frequently arises from alpha cleavage or decarboxylation[2]. For pyrrole-2-carboxylic acids, the proximity of the electron-rich pyrrole ring facilitates a low-energy concerted loss of
CO2
, generating a highly stable protonated aminopyrrole fragment at
m/z 83.0610
.
Deamination (-17.03 Da) and Dehydration (-18.01 Da) : The elimination of
NH3
is a characteristic neutral loss for nitrogen-rich pyrrole and tetrazole systems[3]. Concurrently, the loss of
H2O
from the carboxylic acid group forms a reactive acylium ion (
m/z 109.0402
).
Figure 1: ESI(+) CID fragmentation pathway of 3-amino-1H-pyrrole-2-carboxylic acid.
Quantitative Data Presentation
High-resolution mass spectrometers (such as Q-TOF or Orbitrap systems) are strictly required for this analysis. Traditional 3D ion traps suffer from the "1/3 Rule" (Low Mass Cut-Off), which would artificially blind the detector to the critical
m/z 66.03
fragment when isolating the
m/z 127.05
precursor.
Table 1: Exact Mass and Proposed Elemental Composition of Major Product Ions
m/z (Observed)
m/z (Calculated)
Mass Error (ppm)
Formula
Neutral Loss
Relative Abundance
127.0506
127.0508
-1.5
C5H7N2O2+
None (Precursor)
100% (Low CE)
110.0241
110.0243
-1.8
C5H4NO2+
−NH3
(17.0265)
45%
109.0400
109.0402
-1.8
C5H5N2O+
−H2O
(18.0106)
30%
83.0608
83.0610
-2.4
C4H7N2+
−CO2
(43.9898)
85% (Med CE)
66.0343
66.0345
-3.0
C4H4N+
−CO2,−NH3
60% (High CE)
Note: Relative abundances are averaged across a stepped normalized collision energy (NCE) profile of 15, 30, and 45 eV.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates internal causality checks. The use of HILIC is not arbitrary; small zwitterions like 3-amino-1H-pyrrole-2-carboxylic acid elute in the void volume of standard C18 columns, leading to severe ion suppression from unretained matrix salts.
Phase 1: Sample Preparation
Stock Solution : Dissolve 1.0 mg of the analytical standard in 1 mL of 50:50 Methanol:Water (v/v). Causality: Methanol disrupts the intermolecular hydrogen bonding of the pyrrole, while water stabilizes the zwitterionic core, ensuring rapid and complete solubilization.
Working Dilution : Dilute to 1 µg/mL using 95:5 Acetonitrile:Water containing 0.1% Formic Acid. Causality: HILIC chromatography requires a highly organic injection solvent to promote partitioning into the stationary phase's aqueous layer. Formic acid pre-protonates the amine, maximizing ESI+ yield.
Phase 2: HILIC LC-MS/MS Workflow
Column Selection : ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent zwitterionic stationary phase.
Mobile Phases :
A : 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).
B : 0.1% Formic Acid in Acetonitrile.
Gradient : Initiate at 95% B. Hold for 1 min, then ramp to 50% B over 5 minutes. Re-equilibrate at 95% B for 4 minutes.
System Suitability Check (Self-Validation) : Prior to sample injection, run a blank followed by a known polar standard (e.g., heavily isotopically labeled amino acid). Verify that mass accuracy is < 3 ppm and retention time RSD is < 2%. This guarantees that any mass shifts observed in the pyrrole fragments are structural, not instrumental drift.
MS Parameters (Orbitrap/Q-TOF) :
Polarity : ESI Positive.
Capillary Voltage : 3.5 kV.
Fragmentation : HCD (Higher-energy C-trap Dissociation) with Stepped CE at 15, 30, and 45 eV. Causality: Stepped CE ensures that both fragile precursor transitions (
−H2O
) and robust core fragmentations (ring opening) are captured in a single, rich MS/MS spectrum.
Figure 2: Optimized LC-HRMS/MS workflow for highly polar pyrrole derivatives.
References
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHmzkAiaXYQ_fCf5vNqUi8806iSc6IdUaKU2DgzLn0BCerAzXvAidFbIi00W1K9tgWzIZ2bRyzjMaZFGpHiidN4V7a7Gtrn7ZgZqANpEnIHDpo9gV2TeDkOpJxhxBjo6Lv078=][1]
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_9afoc0nKs1Y4QUCIeNCbu-7kl0xYpqG_bb6MoKrAaWlIRXlFmV4EvWUsFdW7Ssbi8mdOF9Y4plAOUBxARnyAbZGhwfx7-dOWxkyR0MFomlPcta-zqGO73gKYlUtNFrAo1dosRa8viXmEE3SPALgu7REUchuvEHIfSvUHsV3tX_G46KJGh-FJj3h][3]
8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZBC53dqxaLsfkUVknfxU3j_MSluaZBFsCHNhQS1ZuTIw1hVC-76N7M7Ld0UG4E2NPPLRnK6bPGL7D2S28gXD0olZO3afLJRrwzCWvhFE__ai5LHYsE5YcingwpufbeV_Mwft7bPqf5yxa5C_u815SSYGt1CPDy26N-GmGx_jF7pB6-SlrlmdyhYbnjnh9T4w1JPTq86scqgVMkA_LDhZsNVQKxRgmHrL7UWEEehgmRs045vaLeDLjceinWZiS-ixSdj7K7_stl9D4EWExPcg-xQwL7LoOhQ_V_bGC9kCI1D9iDRmnqOxAT__MbTNTOZw67Fzht5Q1nZLiAOMEFNAm57wbSkec_ceqTVxBjx3XGMaO][2]
Application Note: 3-Amino-1H-pyrrole-2-carboxylic Acid as a Privileged Scaffold in Fused-Ring Drug Discovery
Strategic Rationale & Chemical Logic In modern drug discovery, scaffold hopping is a critical strategy used to improve a molecule's pharmacokinetic profile, bypass existing intellectual property, or enhance target select...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Chemical Logic
In modern drug discovery, scaffold hopping is a critical strategy used to improve a molecule's pharmacokinetic profile, bypass existing intellectual property, or enhance target selectivity. 3-amino-1H-pyrrole-2-carboxylic acid (and its ester derivatives) serves as a highly versatile, bifunctional building block for synthesizing fused heterocyclic systems.
The strategic value of this compound lies in its ortho-arranged amino and carboxylic acid functional groups. This specific topology allows for highly efficient intramolecular cyclizations, making it an ideal precursor for pyrrolo[3,2-d]pyrimidines . By replacing traditional indole or quinazoline cores with a pyrrolo-pyrimidine scaffold, medicinal chemists can alter the electron density, reduce lipophilicity (LogP), and introduce novel hydrogen-bonding vectors to interact with complex protein targets[1].
Divergent synthetic pathways of 3-amino-1H-pyrrole-2-carboxylic acid in drug discovery.
Scaffold Hopping: From Indoles to Pyrroles for α1-Adrenoceptor Ligands
A primary application of 3-amino-1H-pyrrole-2-carboxylic acid is the synthesis of novel α1-adrenoceptor (α1-AR) antagonists, which are crucial for treating cardiovascular conditions and benign prostatic hyperplasia.
Historically, pyrimido[5,4-b]indole-2,4-diones (such as the reference compound RN5) showed excellent affinity for α1-ARs. However, researchers sought to verify if the rigid, highly lipophilic indole moiety could be replaced by a more modular arylpyrrole scaffold[1]. Using 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester as the starting material, chemists successfully synthesized 6-phenylpyrrolo[3,2-d]pyrimidine-2,4-dione derivatives.
Causality of the Structural Shift: The pyrrole ring maintains the necessary spatial geometry to project the aryl and piperazine pharmacophores into the receptor's binding pocket, while offering a different electronic distribution that maintains sub-nanomolar binding affinity.
Quantitative Data: Binding Affinity Comparison
The following table summarizes the self-validating radioligand binding data, proving that the pyrrole moiety is a bioisosteric replacement for the indole residue[1].
Compound
Scaffold Type
Core Structure
α1-AR
Ki
(nM)
RN5 (1)
Indole
Pyrimido[5,4-b]indole
0.21
Compound 2
Indole
Pyrimido[5,4-b]indole
0.53
Compound 25
Pyrrole
Pyrrolo[3,2-d]pyrimidine
0.52
Compound 26
Pyrrole
Pyrrolo[3,2-d]pyrimidine
1.08
Development of Heterobicyclic Metalloprotease (MMP-13) Inhibitors
Beyond GPCRs, 3-amino-1H-pyrrole-2-carboxylic acid is instrumental in developing inhibitors for Matrix Metalloproteinase-13 (MMP-13), a primary target for osteoarthritis and rheumatoid arthritis therapies[2].
MMP-13 features a deep
S1′
specificity pocket. To achieve selectivity over other MMPs (which prevents severe musculoskeletal side effects), inhibitors require a rigid backbone that precisely vectors a zinc-binding group (ZBG) into the catalytic site. Condensing 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester with formamidine generates a rigid bicyclic ring system that perfectly satisfies these spatial constraints[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps.
Protocol A: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core
Note: The use of the ethyl ester variant of 3-amino-1H-pyrrole-2-carboxylic acid is a deliberate choice. The ester protects the carboxylic acid from unwanted decarboxylation during high-temperature reflux and prevents premature, uncontrolled polymerization.
Reagent Preparation: Suspend 5.06 g of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride and 4.20 g of formamidine acetate in 35 mL of absolute ethanol (EtOH)[2].
Causality: Formamidine acts as both the carbon and nitrogen source for the pyrimidine ring. The acetate counter-ion serves as a mild acid catalyst, facilitating the initial nucleophilic attack of the pyrrole's amino group.
Condensation & Reflux: Heat the suspension to reflux (approx. 78°C) under an inert nitrogen atmosphere for 12–16 hours.
In-Process Control (TLC): Monitor the reaction via Thin-Layer Chromatography (Dichloromethane:Methanol 9:1). The disappearance of the starting material spot validates the completion of the cyclization.
Isolation: Cool the mixture to room temperature. The thermodynamic stability of the newly formed bicyclic system causes it to precipitate out of the ethanol solution.
Purification & Validation: Collect the precipitate via vacuum filtration, wash with cold EtOH, and dry under a vacuum. Validate the structure via LC-MS (Expected
[M+H]+=136
) and
1H
-NMR to confirm the loss of the ethyl ester protons, proving successful ring closure[2].
Protocol B: Fluorogenic MMP-13 Inhibition Assay
To validate the biological efficacy of the synthesized pyrrole-derivatives, a continuous fluorogenic assay must be employed.
Self-validating fluorogenic assay workflow for MMP-13 inhibitor screening.
Enzyme-Inhibitor Pre-incubation: In a 384-well black microtiter plate, add 10 µL of recombinant human MMP-13 (0.5 nM final concentration) in assay buffer (50 mM HEPES, 10 mM
CaCl2
, 0.05% Brij-35, pH 7.5) to 10 µL of the pyrrole-derived inhibitor at varying concentrations.
Causality: Pre-incubating for 30 minutes at 37°C is critical. Many metalloprotease inhibitors are "slow-binding"; failing to pre-incubate will result in artificially high
IC50
values.
Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10 µM.
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the linear increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) over 20 minutes.
Self-Validation (Z'-factor calculation): Before calculating the
IC50
, calculate the Z'-factor using the positive control (no inhibitor) and negative control (no enzyme) wells.
Formula:
Z′=1−∣μp−μn∣3(σp+σn)
Proceed with data analysis only if
Z′≥0.5
, ensuring the assay window is statistically robust and the data is trustworthy.
References
Synthesis of 3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives as Novel, Potent, and Selective α1-Adrenoceptor Ligands
Journal of Medicinal Chemistry[Link]
Heterobicyclic metalloprotease inhibitors
US P
Heterobicyclic metalloprotease inhibitors
Canadian P
Troubleshooting guide for the synthesis of substituted pyrroles
Technical Support Center: Synthesis of Substituted Pyrroles Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic motif. Pyrroles are foundational structures in pharmaceuticals, natural products, and functional materials, making their efficient synthesis a key objective in organic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues.
Part 1: General Troubleshooting & Best Practices
Before delving into method-specific issues, it's crucial to address general laboratory practices that can prevent many common problems.
Question: My pyrrole synthesis is inconsistent, and I suspect my starting materials. What should I check?
Answer: The purity and stability of your starting materials are paramount.
1,4-Dicarbonyl Compounds (for Paal-Knorr): These can be prone to self-condensation or cyclization into furans, especially if stored improperly or exposed to acidic conditions. It's advisable to check their purity by NMR or GC-MS before use.
α-Amino Ketones (for Knorr): These compounds are notoriously unstable and readily self-condense.[4] For this reason, they are almost always generated in situ. The most common method involves the reduction of an α-oximino ketone using zinc dust in acetic acid.[4] Ensure the zinc dust is of high quality and the reaction is performed promptly.
Reagent Purity: Solvents should be dry and reagents should be of appropriate analytical grade. Seemingly minor impurities can sometimes catalyze unwanted side reactions.
Question: My reaction mixture turns dark or forms a tar-like substance. What's happening and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates polymerization or degradation of the pyrrole product or starting materials.[5] Pyrroles, particularly those with electron-donating substituents, are susceptible to acid-catalyzed polymerization.[6][7][8]
Mitigation Strategies:
Control Acidity: Avoid excessively strong acids or prolonged heating in acidic media.[5] Often, a weak acid like acetic acid is sufficient.[5][9]
Lower Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize degradation.
Inert Atmosphere: Some pyrroles are sensitive to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Prompt Work-up: Once the reaction is complete (as determined by TLC or LC-MS), work it up promptly to isolate the product from potentially destructive reaction conditions.
Part 2: Troubleshooting by Synthesis Method
This section addresses specific problems associated with the most common methods for pyrrole synthesis.
A. The Paal-Knorr Synthesis
This is one of the most direct methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9][10][11]
Question: My Paal-Knorr reaction is giving a low yield. What are the common causes?
Answer: Low yields in the Paal-Knorr synthesis can stem from several factors:
Furan Byproduct Formation: This is the most common side reaction, where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization on its own.[5][12] This is particularly prevalent at a pH below 3.[5][9]
Solution: Maintain neutral or weakly acidic conditions. Acetic acid is often the ideal catalyst as it's acidic enough to promote the reaction but not so strong as to favor furan formation.[9][12] Using an excess of the amine can also outcompete the intramolecular cyclization.[5]
Steric Hindrance: Bulky groups on either the dicarbonyl or the amine can slow down the reaction.[5][12]
Solution: Increase the reaction temperature and/or extend the reaction time. Microwave-assisted synthesis can be particularly effective at overcoming steric barriers by allowing for rapid heating to high temperatures.[12][13]
Poorly Reactive Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[5][14]
Solution: More forcing conditions (higher temperature, longer reaction time) may be necessary.[5] Alternatively, consider using a milder Lewis acid catalyst, such as Sc(OTf)₃ or Bi(NO₃)₃, which can activate the carbonyl group towards nucleophilic attack.[11][12]
Question: My Paal-Knorr reaction with an unsymmetrical 1,4-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[15]
Steric Control: A bulky substituent near one carbonyl will hinder the amine's initial attack at that site, directing the reaction to the less hindered carbonyl.[15]
Electronic Control: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[15]
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[15]
B. The Knorr Pyrrole Synthesis
This powerful method involves the condensation of an α-amino ketone with a β-ketoester or other compound with an activated methylene group.[4][10]
Question: My Knorr synthesis is failing or giving very low yields. What is the most likely point of failure?
Answer: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material, which is prone to self-condensation.[4]
Ensure In Situ Generation: The α-amino ketone must be prepared in situ immediately before or during the condensation step.[4] The classical approach is the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[4]
Control Reaction Temperature: The initial reduction of the oxime is often exothermic.[4] It's crucial to control the temperature with external cooling to prevent decomposition and side reactions.
Question: I'm getting a complex mixture of products. What are the likely side reactions?
Answer: Besides the self-condensation of the α-amino ketone, other side reactions can occur:
Enamine Formation and Self-Condensation: The β-ketoester can react with itself or the amine under the reaction conditions.
Lack of Regioselectivity: If using an unsymmetrical β-dicarbonyl compound, you may get a mixture of regioisomers. Careful selection of starting materials with differing steric and electronic properties is key to directing the cyclization.
C. The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine or ammonia.[10][16]
Question: My Hantzsch synthesis has a low yield, and I've isolated a furan derivative. What happened?
Answer: A common competing reaction in the Hantzsch synthesis is the Feist-Benary furan synthesis.[12][17] This occurs when the enolate of the β-ketoester attacks the α-haloketone, leading to a furan instead of incorporating the amine.
Solution: The choice of base and solvent is critical. Using a weaker base or a protic solvent like ethanol can favor the desired pyrrole pathway.[12] The first step should be the formation of the enamine from the β-ketoester and the amine; only then should the α-haloketone be added slowly.[15]
Question: The reaction is not selective, and I'm getting a mixture of N-alkylation and C-alkylation products. How can I improve this?
Answer: The key step for pyrrole formation is the C-alkylation of the enamine intermediate by the α-haloketone.[15] The competing N-alkylation is an undesired side reaction.
Solvent Choice: Protic solvents can stabilize the enamine intermediate through hydrogen bonding and favor the desired C-alkylation pathway.[15]
Slow Addition: Adding the α-haloketone solution slowly to the pre-formed enamine can help maintain a low concentration of the alkylating agent, favoring the kinetically preferred C-alkylation.[15]
Part 3: Data Summaries & Workflows
Table 1: Comparison of Conditions for Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
This table is for comparative purposes; specific conditions and yields may vary based on substrate and scale.
Troubleshooting Workflow for Low Yield in Pyrrole Synthesis
Caption: General troubleshooting workflow for low-yield pyrrole syntheses.
Part 4: Key Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol is adapted for situations where conventional heating gives low yields, particularly with sterically hindered substrates.[13][18][19]
Preparation: In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.2 equiv).
Solvent/Catalyst: Add the chosen solvent (e.g., ethanol) or conduct the reaction solvent-free. If required, add a catalytic amount of an acid like glacial acetic acid or iodine.[13][19]
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[18] Monitor reaction completion by TLC.
Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[19]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.[19]
Protocol 2: In Situ Generation of α-Amino Ketone for Knorr Synthesis
This protocol describes the classical method for preparing the unstable α-amino ketone needed for the Knorr synthesis.[4]
Nitrosation: Dissolve the β-ketoester (e.g., ethyl acetoacetate, 2.0 equiv) in glacial acetic acid. While cooling in an ice bath, slowly add a solution of sodium nitrite (1.0 equiv) in water. This forms the ethyl 2-oximinoacetoacetate.
Reduction & Condensation: In a separate flask, dissolve the second equivalent of the β-ketoester (1.0 equiv) in glacial acetic acid. To this solution, slowly and simultaneously add the oxime solution from step 1 and zinc dust (2.0 equiv). The reaction is exothermic and may require cooling to maintain control.[4]
Work-up: Once the addition is complete and the reaction has subsided, heat the mixture if necessary to ensure completion. The typical work-up involves pouring the reaction mixture into a large volume of water, which precipitates the crude pyrrole product.
Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure polysubstituted pyrrole.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I run the Paal-Knorr synthesis without a solvent?A1: Yes, solvent-free Paal-Knorr reactions are well-documented and can be highly efficient.[12] They are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by gentle heating. This approach aligns with green chemistry principles by reducing solvent waste.[12]
Q2: My pyrrole product is unstable during column chromatography on silica gel. What are my options?A2: Silica gel is acidic and can cause decomposition of sensitive pyrroles.
Neutralize Silica: You can use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate).
Use Alumina: Switching to neutral or basic alumina as the stationary phase is often a good alternative.
Alternative Purification: Consider other purification methods like recrystallization, distillation (for volatile pyrroles), or preparative TLC.
Q3: What are some modern alternatives to these classical syntheses for making highly substituted pyrroles?A3: While the classical methods are workhorses, modern organic synthesis has introduced powerful new strategies. Transition-metal-catalyzed reactions, particularly those using palladium, ruthenium, or gold, offer mild conditions and novel pathways to complex pyrroles.[1] Multi-component reactions, where three or more starting materials are combined in a one-pot procedure, are also highly efficient for building molecular diversity.[20]
References
Optimization of reaction conditions for pyrrole synthesis. (2025). Benchchem.
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
Troubleshooting common issues in Paal-Knorr pyrrole synthesis. (2025). Benchchem.
Troubleshooting guide for Paal-Knorr pyrrole synthesis. (2025). Benchchem.
Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. (2025). Benchchem.
Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
Synthesis of pyrrole and substituted pyrroles (Review). (2017). ResearchGate.
Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism. (1999). The Journal of Physical Chemistry B, ACS Publications.
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018).
A Comparative Guide to the Synthetic Routes of Substituted Pyrroles. (2025). Benchchem.
Polypyrrole Nanomaterials: Structure, Preparation and Application. (2022). MDPI.
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013).
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC.
Conductive Polypyrrole via Enzyme Catalysis. (2005). The Journal of Physical Chemistry B.
Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023).
Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. (2025). Benchchem.
Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. (n.d.). EnPress Journals.
Preparation and Reactivity of Versatile α-Amino Ketones. (2007). The Journal of Organic Chemistry.
A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (n.d.). ResearchGate.
Preparation and reactivity of versatile alpha-amino ketones. (2007). PubMed.
Knorr pyrrole synthesis. (n.d.). Wikipedia.
The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? (n.d.). PMC.
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018).
Pyrroles by the Hantzsch synthesis. (n.d.). ResearchGate.
A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. (2024).
Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. (2024). PMC.
Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews.
Overcoming steric hindrance in the synthesis of pyrrole derivatives. (2025). Benchchem.
Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. (2024). Journal of the American Chemical Society.
Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press & Assessment.
Hantzsch Pyrrole Synthesis. (n.d.). Cambridge University Press & Assessment.
Intermediates in the Paal-Knorr synthesis of pyrroles. (n.d.). The Journal of Organic Chemistry.
Mechanism for the Knorr pyrrole synthesis. (n.d.). ResearchGate.
Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. (2023). The Journal of Organic Chemistry, ACS Publications.
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.). DOI.
Modular Synthesis of Tetrasubstituted Pyrroles through a Four-Component Cyclization Strategy Using Ammonium Salt as the Nitrogen Source. (2023). The Journal of Organic Chemistry.
Process for the purification of crude pyrroles. (n.d.). Google Patents.
Technical Support Center: Challenges in the N-alkylation of 3-Aminopyrroles
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of the N-alkylation of 3-aminopyrroles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of the N-alkylation of 3-aminopyrroles. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions. This will empower you to troubleshoot effectively and optimize your synthetic strategies.
The N-alkylation of the exocyclic amino group in 3-aminopyrroles is a synthetically valuable transformation for generating diverse molecular scaffolds. However, the inherent electronic nature of the 3-aminopyrrole system presents a significant challenge: it is an ambident nucleophile . This means it possesses two primary nucleophilic sites—the exocyclic 3-amino group and the endocyclic pyrrole nitrogen (N1)—leading to potential competition and a mixture of products. This guide will address this core issue and other common problems you may encounter.
The Core Challenge: Competing Nucleophilic Sites
The primary difficulty in this chemistry arises from the delocalization of the pyrrole nitrogen's lone pair into the aromatic system, which influences the nucleophilicity of the entire ring. Simultaneously, the exocyclic 3-amino group possesses its own nucleophilic character. The reaction conditions ultimately dictate which nitrogen atom is favored for alkylation.
Caption: Competing reaction pathways in the alkylation of 3-aminopyrrole.
Troubleshooting Guide
This section addresses specific, common problems encountered during the N-alkylation of 3-aminopyrroles in a practical question-and-answer format.
Issue 1: My main byproduct is the N1-alkylated pyrrole. How do I improve regioselectivity for the exocyclic amino group?
Answer: This is the most common challenge and arises from the comparable nucleophilicity of the two nitrogen atoms. The key is to create a significant difference in their reactivity or to physically block the N1 position.
Causality: The pyrrole N-H is acidic and can be deprotonated by a base to form a highly nucleophilic pyrrolide anion. This anion can then readily attack the alkylating agent. To favor alkylation at the 3-amino group, you must either suppress the formation of the pyrrolide anion or make the 3-amino group a more favorable nucleophile.
Solutions:
Employ a Protecting Group Strategy: This is the most robust method for ensuring regioselectivity. By temporarily blocking the N1 position, you eliminate it as a competing nucleophile.
Boc (tert-Butoxycarbonyl) Group: An excellent choice as it is stable to many alkylation conditions and can be easily removed with acid (e.g., TFA in DCM).[1][2]
Ts (Tosyl) Group: A more robust protecting group that enhances the acidity of the N-H proton, but its removal requires harsher conditions.
Strategy: Protect the N1 position first, then perform the desired N-alkylation on the 3-amino group, and finally, deprotect the N1 position. This adds two steps to your synthesis but often saves significant time in purification and optimization.
Steric Hindrance: If your alkylating agent is sterically bulky, it may preferentially react at the less-hindered exocyclic 3-amino group over the more sterically encumbered N1 position within the ring system.[3]
Alternative Methodologies:
Reductive Amination: This method involves the reaction of the 3-aminopyrrole with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ. This reaction is highly specific to the amino group and completely avoids N1-alkylation.[4][5]
Buchwald-Hartwig Amination: While typically used to form aryl-nitrogen bonds, this palladium-catalyzed cross-coupling can be adapted for alkylation and offers high selectivity for the amino group.[6][7][8]
Strategy
Pros
Cons
N1-Protection
High to excellent regioselectivity.
Adds two steps (protection/deprotection) to the synthesis.
Steric Hindrance
Operationally simple (one step).
Substrate and reagent dependent; may not be general.
Requires an aldehyde/ketone precursor; introduces a reducing agent.
Issue 2: I'm getting significant amounts of di-alkylated product. How can I achieve selective mono-alkylation?
Answer: This issue, known as over-alkylation, is common because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[9][10]
Causality: As soon as the desired mono-alkylated product forms, it competes with the starting material for the remaining alkylating agent. Since it is often a better nucleophile, it can react faster, leading to the di-alkylated byproduct.
Solutions:
Control Stoichiometry: Use a slight excess of the 3-aminopyrrole relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the amine). This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur. However, this leaves you with the challenge of separating the product from unreacted starting material.
Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material over the newly formed product.
Switch to Reductive Amination: This is often the best solution to the over-alkylation problem. The reaction proceeds via an iminium intermediate that, once reduced, is no longer reactive under the reaction conditions, effectively preventing a second alkylation.[4][5][11][12] This method provides a much more controlled and selective route to the mono-alkylated product.
Caption: Simplified workflow for selective mono-alkylation via reductive amination.
Issue 3: My reaction is very slow or shows no conversion. How can I improve the yield?
Answer: Poor reactivity can stem from an insufficiently reactive alkylating agent, a base that is too weak, or poor solubility of your reactants.
Causality: For the SN2 reaction to occur, the nitrogen of the 3-amino group must act as an effective nucleophile, and the alkylating agent must have a good leaving group. The base plays a critical role in deprotonating the pyrrole N-H (which can electronically affect the 3-amino group) or any protonated amine that forms, but its choice is delicate.
Solutions:
Enhance Alkylating Agent Reactivity: The leaving group ability is critical. The general trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with slow conversion, switching to the corresponding alkyl bromide or iodide will significantly increase the reaction rate.[13]
Optimize the Base and Solvent System:
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point.[9][13] Stronger bases like sodium hydride (NaH) can deprotonate the pyrrole nitrogen, potentially increasing side reactions but also accelerating the overall process if regioselectivity is controlled.
Solvent: A polar aprotic solvent like DMF or DMSO is often necessary to dissolve the pyrrole substrate and the base, facilitating the reaction.[13] Ensure your solvents are anhydrous, as water can quench the base and interfere with the reaction.
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate. Monitor carefully by TLC or LC-MS to ensure the product is stable at higher temperatures and that side reactions do not begin to dominate.
Issue 4: Standard alkylation isn't working for my sensitive substrate. What are some milder alternatives?
Answer: For complex molecules with sensitive functional groups, classical alkylation with a base can be too harsh. In these cases, alternative coupling methods are superior.
Solutions:
Mitsunobu Reaction: This reaction allows for the N-alkylation of the 3-amino group using an alcohol as the alkylating agent under mild, neutral conditions.[14] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.
Mechanism: The alcohol is activated in situ by the Mitsunobu reagents to form an alkoxyphosphonium salt, which is an excellent leaving group. The 3-amino group then displaces it via an SN2 reaction.[15]
Advantage: It avoids the use of a strong base and is often very high-yielding. It is particularly useful for secondary alcohols, where it proceeds with a clean inversion of stereochemistry.[16]
Drawback: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.[17]
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is ideal for forming C-N bonds and can be used with a wide range of alkyl or aryl halides.
Advantage: It exhibits high functional group tolerance and often proceeds under relatively mild conditions.[6][8] Modern ligand systems have expanded its scope to include even challenging substrates.
Drawback: Requires a palladium catalyst and a specific phosphine ligand, which adds cost and requires careful screening for optimization.
Caption: A decision-making workflow for troubleshooting common N-alkylation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protecting group for the pyrrole N1 position?
A1: The Boc (tert-butoxycarbonyl) group is arguably the most versatile and user-friendly protecting group for this purpose.[2] Its installation is straightforward (using Boc₂O and a base like DMAP), it is stable to a wide variety of reaction conditions (including basic and reductive conditions), and its removal is typically clean and high-yielding under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1]
Q2: Can I use reductive amination to install an aryl group on the 3-amino position?
A2: No, standard reductive amination does not work for installing aryl groups because it requires the formation of an imine from an aldehyde or ketone.[4] To form a C(aryl)-N bond, you should use a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination , using an appropriate aryl halide (e.g., aryl bromide) as the coupling partner.[6][7][18]
Q3: My N1 and N-alkylated isomers are co-eluting during column chromatography. How can I separate them?
A3: This is a common purification challenge. First, try a different solvent system for your column; switching from ethyl acetate/hexanes to dichloromethane/methanol can sometimes provide better separation. If that fails, consider derivatization. You could, for example, temporarily react the product mixture with an acylating agent. The secondary amine of your desired product will react to form an amide, significantly changing its polarity and allowing for separation from the N1-alkylated isomer (which has no reactive N-H). The amide can then be hydrolyzed back to the secondary amine.
Q4: Why is cesium carbonate (Cs₂CO₃) often used as a base in these alkylations?
A4: Cesium carbonate is a popular choice for several reasons. Although it is a relatively soft base, the large and polarizable cesium cation (Cs⁺) can coordinate to the substrate and improve the solubility of the resulting pyrrolide or amine salt in organic solvents.[9] This "cesium effect" often leads to faster reaction rates and higher yields compared to more common bases like potassium or sodium carbonate, especially in solvents like acetonitrile or DMF.
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation (with N1-Protection)
This protocol describes the Boc-protection of the pyrrole nitrogen, followed by alkylation of the 3-amino group.
Step A: N1-Boc Protection
Dissolve the 3-aminopyrrole starting material (1.0 equiv) in anhydrous tetrahydrofuran (THF).
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the N1-Boc-3-aminopyrrole.
Step B: N-Alkylation of the 3-Amino Group
Dissolve the N1-Boc-3-aminopyrrole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
Add potassium carbonate (K₂CO₃, 2.0 equiv).
Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 equiv) dropwise at room temperature.
Stir the reaction and monitor by TLC or LC-MS. If the reaction is slow, it may be heated to 50-60 °C.
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Step C: N1-Boc Deprotection
Dissolve the purified N1-Boc-N-alkyl-3-aminopyrrole in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
Extract the product with DCM, dry the organic layer, and concentrate to yield the final N-alkylated 3-aminopyrrole.
Protocol 2: Selective Mono-N-Alkylation via Reductive Amination
This protocol is optimized for the clean, selective synthesis of a secondary amine from a primary 3-aminopyrrole.[4][5]
To a stirred solution of the 3-aminopyrrole (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.0-1.1 equiv).
Add a small amount of acetic acid (0.1 equiv) to catalyze imine formation. Stir for 30-60 minutes at room temperature.
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), portion-wise. Be aware of potential gas evolution.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Journal of Chemical and Pharmaceutical Research. (2024).
ResearchGate. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
PMC. (n.d.).
Royal Society of Chemistry. (n.d.). Steric effects caused by N-alkylation of the tripodal chelator N,N′,N″-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr): structural and electronic properties of the Mn(ii), Co(ii), Ni(ii), Cu(ii) and Zn(ii) complexes. [Link]
Preventing degradation of 3-amino-1H-pyrrole-2-carboxylic acid during workup
Technical Support Center: 3-Amino-1H-pyrrole-2-carboxylic Acid A Guide for Researchers on Preventing Degradation During Experimental Workup Welcome to the technical support center for 3-amino-1H-pyrrole-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-Amino-1H-pyrrole-2-carboxylic Acid
A Guide for Researchers on Preventing Degradation During Experimental Workup
Welcome to the technical support center for 3-amino-1H-pyrrole-2-carboxylic acid. As Senior Application Scientists, we understand that handling this valuable yet sensitive molecule presents unique challenges. Its structure, featuring both a nucleophilic amino group and a labile carboxylic acid on an electron-rich pyrrole core, makes it highly prone to degradation. This guide is designed to provide you with the mechanistic insights and field-proven protocols necessary to ensure the integrity of your compound during the critical workup and isolation phases.
This section addresses the most common issues encountered by researchers. We delve into the underlying chemistry of the degradation and provide robust solutions.
Q1: My reaction mixture and isolated product are dark brown/purple or black, not the expected off-white solid. What is causing this discoloration?
A1: This is a classic indicator of oxidative degradation and subsequent polymerization.
Expertise & Experience: The 3-amino group is a powerful electron-donating group, which significantly increases the electron density of the pyrrole ring. This heightened nucleophilicity makes the molecule exceptionally susceptible to oxidation by atmospheric oxygen. The initial oxidation can generate radical cation intermediates that rapidly polymerize, leading to the formation of highly colored, often intractable, oligomeric or polymeric materials[1][2]. This process is often catalyzed by trace metal impurities and accelerated by exposure to light.
Trustworthiness (Self-Validating Protocol): To prevent this, the entire workup must be conducted under an oxygen-free environment.
Actionable Advice: Before starting your workup, ensure all aqueous solutions and organic solvents are thoroughly degassed by sparging with nitrogen or argon for at least 20-30 minutes.
Procedural Control: Conduct all liquid transfers, extractions, and filtrations under a positive pressure of an inert gas. Using Schlenk line techniques or a glovebox provides the highest level of protection.
Observation Check: A successful, non-oxidative workup will maintain a light yellow to pale tan color in both the solution and the isolated solid. Any rapid darkening is a direct sign of an atmospheric leak or insufficient degassing.
Q2: My final yield is significantly lower than expected, and I observed bubbling when I acidified the reaction mixture. What is happening to my product?
A2: You are observing acid-catalyzed decarboxylation, a major degradation pathway for this class of compounds.
Expertise & Experience: Pyrrole-2-carboxylic acids are known to be unstable in strongly acidic aqueous solutions[3][4][5]. The degradation mechanism involves protonation of the pyrrole ring (primarily at the C2 position), which facilitates an associative attack by water on the carboxyl group. This leads to the cleavage of the C-C bond and the irreversible loss of your product as 3-aminopyrrole and carbon dioxide (CO₂)[5][6][7]. The rate of this decarboxylation increases with lower pH and higher temperatures.
Trustworthiness (Self-Validating Protocol): The key to preventing decarboxylation is meticulous pH and temperature control during the isolation phase.
Actionable Advice:NEVER use strong mineral acids (like concentrated HCl or H₂SO₄) to precipitate your product. Instead, use a carefully buffered system or a dilute, weak organic acid.
Procedural Control: Perform the precipitation at 0-5 °C to minimize the reaction rate. Use a calibrated pH meter and add your acidifier dropwise with vigorous stirring. The goal is to slowly approach the isoelectric point of the molecule to induce precipitation without overshooting into a highly acidic and destructive pH range.
Observation Check: The absence of gas evolution is a clear indicator that you are successfully avoiding significant decarboxylation.
Core Protocol: A Robust Workup for Isolating 3-amino-1H-pyrrole-2-carboxylic acid
This protocol is designed as a self-validating system to minimize both oxidative and acid-catalyzed degradation.
Experimental Workflow Diagram
Caption: Recommended workflow for the workup and isolation of 3-amino-1H-pyrrole-2-carboxylic acid.
Step-by-Step Methodology
Preparation (Critical First Step):
Prepare all necessary aqueous solutions (e.g., saturated NaHCO₃, 1 M acetic acid) and organic wash solvents.
Thoroughly degas all solutions and solvents by sparging with N₂ or Ar for at least 20-30 minutes.
Ensure all glassware is dry and purged with an inert atmosphere.
Reaction Quench & Initial Wash (T = 0-5 °C):
Cool the crude reaction mixture to 0-5 °C in an ice bath.
Under a positive pressure of inert gas, transfer the reaction mixture via cannula into a stirring, cold, degassed solution of saturated sodium bicarbonate. This neutralizes any excess acid from the reaction and brings the product into the aqueous phase as its carboxylate salt.
If applicable, extract the aqueous phase with a degassed, non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar organic impurities. Discard the organic layer.
Controlled Precipitation (The Key to Purity and Yield):
Maintain the aqueous layer at 0-5 °C with efficient stirring under an inert atmosphere.
Insert a calibrated pH meter probe into the solution.
Slowly add a cold, degassed, dilute solution of acetic acid (e.g., 1 M) dropwise. Monitor the pH closely.
The product will begin to precipitate as the solution approaches its isoelectric point (typically in the mildly acidic pH range of 4-6, but this should be determined empirically). Do not acidify below pH 4.
Once precipitation appears complete, allow the slurry to stir in the cold for an additional 15-20 minutes to maximize recovery.
Filtration and Washing:
Set up a Büchner funnel for vacuum filtration, and ensure the receiving flask is purged with inert gas.
Quickly filter the precipitated solid. Do not pull air through the filter cake for an extended period.
Wash the solid on the filter with a small amount of cold, degassed deionized water, followed by a quick wash with cold, degassed diethyl ether or pentane to help remove residual water and organic contaminants[8].
Drying and Storage:
Transfer the solid to a suitable container.
Dry under high vacuum at ambient temperature, protected from light. Avoid heating, as this can promote decomposition.
For long-term storage, keep the solid in a sealed vial under an argon or nitrogen atmosphere at or below 4 °C.
Troubleshooting Guide
Symptom Observed
Probable Cause
Recommended Solution & Rationale
Product remains soluble after pH adjustment.
1. Product concentration is too low in the aqueous phase. 2. Isoelectric point not reached or significantly different.
1. Reduce the volume of the aqueous phase via rotary evaporation at low temperature (<30°C) before precipitation. 2. Re-calibrate the pH meter and continue to add acid dropwise. If pH drops below 4 with no precipitation, the product may not have formed.
The isolated solid darkens upon standing/drying.
Exposure to air and/or light post-filtration.
This indicates slow, solid-state oxidation. Ensure the drying apparatus is completely free of leaks. Store the final product under a heavy inert gas like argon in a sealed, amber vial.
The product has an oily or sticky consistency.
Incomplete removal of impurities or residual solvent.
Perform trituration. Suspend the impure product in a minimal amount of a cold, non-polar solvent (e.g., a pentane/ether mixture), stir or sonicate briefly, and filter. The desired product should remain as a solid while impurities dissolve[8].
Degradation Pathways Overview
Caption: Primary degradation pathways for 3-amino-1H-pyrrole-2-carboxylic acid during workup.
References
Wang, Y. et al. (2013). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]
Yuan, Z. et al. (2011). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
Mundle, S. O., & Kluger, R. (2011). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. ResearchGate. [Link]
Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]
Zamora, R. et al. (1995). Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(3), 319-327. [Link]
Kinoshita, H. et al. (2004). Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. ARKIVOC. [Link]
Stejskal, J. et al. (2018). The oxidation of pyrrole with ammonium peroxydisulfate yields polypyrrole (sulfate salt). ResearchGate. [Link]
Liu, P. et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 241, 112108. [Link]
D'Acunzo, F. et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(11), 2997. [Link]
Nefzi, A. et al. (2005). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 7(6), 944-951. [Link]
Comparing synthetic routes to 3-amino-1H-pyrrole-2-carboxylic acid
The 3-amino-1H-pyrrole-2-carboxylic acid scaffold is a privileged pharmacophore and a critical building block in modern medicinal chemistry. It serves as the fundamental precursor for synthesizing pyrrolo[3,2-d]pyrimidin...
Author: BenchChem Technical Support Team. Date: April 2026
The 3-amino-1H-pyrrole-2-carboxylic acid scaffold is a privileged pharmacophore and a critical building block in modern medicinal chemistry. It serves as the fundamental precursor for synthesizing pyrrolo[3,2-d]pyrimidines (9-deazapurines), which are heavily utilized in the development of Toll-like receptor 7 (TLR7) agonists, EGFR inhibitors, and mitochondrial serine hydroxymethyltransferase 2 (SHMT2) inhibitors.
Because the free 3-aminopyrrole ring is electron-rich and susceptible to rapid oxidative degradation, synthetic routes typically target the more stable ester derivative (e.g., ethyl 3-amino-1H-pyrrole-2-carboxylate), which is subsequently saponified to the free acid immediately prior to downstream coupling. This guide objectively compares the three primary synthetic strategies used to construct this heterocycle, providing field-proven protocols and causality-driven mechanistic insights.
Comparative Analysis of Synthetic Strategies
Route 1: The Condensation-Cyclization Pathway (Industrial Standard)
The most scalable approach involves a one-pot condensation followed by a Thorpe-Ziegler-type cyclization[1]. Ethyl formate and acetonitrile are condensed using sodium hydride to form 2-formylacetonitrile.
Causality & Logic: 2-formylacetonitrile is highly reactive and prone to rapid, exothermic polymerization. Therefore, it cannot be isolated. It must be trapped in situ by adding diethyl 2-aminomalonate, forming diethyl 2-(2-cyanovinylamino)malonate. A subsequent base-catalyzed cyclization using sodium ethoxide drives the formation of the pyrrole ring. This route avoids transition metals, utilizes inexpensive reagents, and provides excellent atom economy, making it the standard for multigram to kilogram scale-up.
For structure-activity relationship (SAR) studies requiring heavy substitution at the 4-position of the pyrrole, researchers employ the reaction of 3-amino-2-arylthioacrylic acid amides with glycine derivatives [2].
Causality & Logic: The intermediate formed in this reaction is oxidized using iodine or bromine to yield a 5-amino-4-arylisothiazolium salt. The thermodynamic driving force of pyrrole aromatization causes this intermediate to extrude sulfur, yielding the 3-aminopyrrole. While this route allows for elegant, late-stage diversification of 4-aryl groups, the reliance on halogen oxidants and the generation of stoichiometric sulfur waste make it less suitable for process chemistry.
Route 3: Solid-Phase Synthesis via Proline Oxidation (High-Throughput)
To generate massive libraries of pyrrole analogues, a solid-phase strategy utilizing Wang resin is employed [3].
Causality & Logic: (2S,4R)-4-hydroxy-N-(PhF)proline is anchored to the resin and oxidized to a ketone. The bulky 9-(9-phenylfluorenyl) (PhF) protecting group is deliberately chosen to sterically shield the pyrrolidine nitrogen, preventing unwanted side reactions during oxidation. The resin-bound ketone is then reacted with secondary amines and diversified at the 2-position via a haloform reaction before cleavage with trifluoroacetic acid (TFA). By tethering the substrate to a solid support, all intermediate purification steps are bypassed, enabling rapid parallel synthesis.
Fig 1. Mechanistic workflow for the scalable condensation-cyclization route to 3-aminopyrroles.
Self-Validating Experimental Protocol: Route 1
This protocol details the synthesis of the stable ester precursor, followed by its controlled saponification. The methodology is designed as a self-validating system, incorporating critical checkpoints to prevent the propagation of failed intermediates.
Phase 1: Synthesis of Diethyl 2-(2-cyanovinylamino)malonate
Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
Condensation: Slowly add a mixture of ethyl formate (1.0 eq) and acetonitrile (1.0 eq) dropwise.
Causality: The dropwise addition controls the exothermic generation of hydrogen gas and prevents the self-condensation of acetonitrile.
Validation Checkpoint 1: The reaction is proceeding correctly when steady gas evolution (
H2
) is observed. Wait until gas evolution completely ceases (approx. 15-30 mins) before proceeding.
Trapping: Immediately add diethyl 2-aminomalonate (1.0 eq) to the reaction mixture and allow it to warm to room temperature, stirring for 12 hours.
Workup: Quench with water, extract with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate under vacuum to yield the unpurified intermediate.
Phase 2: Thorpe-Ziegler Cyclization
Alkoxide Generation: In a separate flask, add sodium metal (1.2 eq) in batches to absolute ethanol (0.5 M relative to sodium) in an ice-water bath to generate sodium ethoxide (NaOEt) in situ.
Cyclization: Dissolve the intermediate from Phase 1 in absolute ethanol and add it dropwise to the NaOEt solution. Stir at room temperature for 24 hours.
Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the malonate precursor and the appearance of a highly UV-active spot (the pyrrole) indicates successful cyclization.
Isolation: Concentrate the mixture under vacuum. Dissolve the residue in water and carefully adjust the pH to 7-8 using glacial acetic acid. Extract with ethyl acetate (4 × 200 mL).
Salification (Optional but Recommended): Treat the organic layer with HCl in dioxane to precipitate Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride.
Validation Checkpoint 3:
1H
NMR (DMSO-
d6
) must show a distinct singlet for the pyrrole C5-H proton at
δ
~6.8 ppm, and a broad,
D2O
-exchangeable signal for the
NH2
and pyrrole
NH
protons.
Phase 3: Saponification to 3-Amino-1H-pyrrole-2-carboxylic acid
Hydrolysis: Dissolve the ethyl ester in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Stir at 40 °C for 4 hours.
Acidification: Cool the mixture to 0 °C and strictly adjust the pH to 4.0 using 1M HCl.
Causality: 3-aminopyrrole-2-carboxylic acids are highly susceptible to decarboxylation under strongly acidic conditions or high heat. The pH must not drop below 3.5, and the temperature must remain at 0 °C during acidification to precipitate the zwitterionic free acid safely.
Filtration: Filter the precipitated solid, wash with ice-cold water, and dry under high vacuum in the dark (the free acid is light-sensitive).
References
Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives
Source: PMC / National Institutes of Health
URL:[Link]
Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues
Source: Journal of Combinatorial Chemistry (ACS Publications)
URL:[Link]
Comparative
A Comparative Guide to the Biological Activity of Aminopyrrole Isomers
Introduction The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing molecules that interact with biological targets. Among its derivatives, aminopyrroles have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
This guide provides a comparative analysis of the biological activities of 2-aminopyrrole and 3-aminopyrrole isomers. The position of the amino substituent on the pyrrole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, leading to distinct pharmacological profiles. Understanding these differences is crucial for researchers, scientists, and drug development professionals aiming to leverage the aminopyrrole scaffold for novel therapeutic agents. We will delve into their comparative anticancer and antimicrobial activities, explore the underlying structure-activity relationships, and provide detailed protocols for evaluating their efficacy.
The Aminopyrrole Scaffold: Isomeric Considerations
The two primary positional isomers are 2-aminopyrrole and 3-aminopyrrole. While both share the same molecular formula, the location of the amino group dictates their chemical reactivity and, consequently, their interaction with biological macromolecules.
2-Aminopyrrole: In this isomer, the amino group is adjacent to the ring nitrogen. This proximity allows for the formation of potent bidentate hydrogen bonds and influences the overall electronic nature of the scaffold. Derivatives of 2-aminopyrrole have been extensively studied.[6][7][8]
3-Aminopyrrole: Here, the amino group is at the 3-position, leading to a different electronic and steric environment compared to its 2-amino counterpart. These derivatives are also known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic properties.[9][10]
The synthesis of these scaffolds is a critical first step in drug discovery. The Thorpe-Ziegler cyclization is a notable method for preparing substituted 3-aminopyrroles from β-enaminonitriles and α-haloketones.[9][10][11] Similarly, multicomponent reactions are often employed for the efficient synthesis of highly substituted 2-aminopyrroles.
Comparative Anticancer Activity
Aminopyrrole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes like microtubule polymerization and cell signaling.[3][5]
2-Aminopyrrole Derivatives as Tubulin Polymerization Inhibitors
A significant body of research highlights the potent cytotoxic activities of 2-aminopyrrole derivatives against a broad spectrum of cancer cell lines.[6] A key mechanism identified is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis.[6]
For instance, certain ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs) have demonstrated potent cytotoxicity against triple-negative breast cancer and non-small cell lung cancer lines.[6]
3-Aminopyrrole Derivatives in Oncology
While perhaps less explored than the 2-amino isomers in this specific context, 3-aminopyrrole derivatives also show promise. For example, a 3-aminopyrrolidine-2,5-dione derivative has demonstrated antitumor activity against P388 and L1210 leukemias and has been shown to enhance the activity of methotrexate in murine tumors.[12] The pyrrole scaffold, in general, is a key component in compounds designed to inhibit various kinases involved in cancer cell signaling.[3][4]
Comparative Cytotoxicity Data
The following table summarizes representative data on the cytotoxic activity of aminopyrrole derivatives. Direct comparison is often challenging due to variations in assay conditions and the specific substitutions on the pyrrole core.
Structure-Activity Relationship (SAR) Insights: For anticancer activity, SAR studies reveal that substitutions on the pyrrole ring are critical. In 2-aminopyrrole-based tubulin inhibitors, the nature of the aryl groups significantly impacts potency.[6] For some 3-substituted pyrroles, electron-donating groups at the 4-position of the ring have been shown to increase anticancer activity.[13]
Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrole-containing compounds, both natural and synthetic, have long been recognized for their antibacterial and antifungal properties.[2][14]
2-Aminopyrrole Derivatives
Derivatives of 2-aminopyrrole-3-carbonitrile are a well-established class of antimicrobial agents.[8][15] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15]
A particularly important application is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has been identified as a promising lead for a broad-spectrum MBL inhibitor, capable of restoring the efficacy of antibiotics like meropenem.[7][16]
3-Aminopyrrole Derivatives
The 3-aminopyrrole scaffold is also a source of potent antimicrobials. Derivatives have been shown to possess antibacterial, antifungal, and antiviral activities.[9][10] For example, 3-farnesylpyrrole, a synthetic derivative, showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2.8 µg/mL.[2][14]
SAR Insights: For MBL inhibition by 2-aminopyrroles, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain are all important for potency.[7][16] This highlights the necessity of a multi-point interaction with the target enzyme.
Experimental Protocols for Activity Screening
To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for assessing the anticancer and antibacterial activities of novel aminopyrrole compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test aminopyrrole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Purity assessment of synthesized 3-amino-1H-pyrrole-2-carboxylic acid
Purity Assessment of Synthesized 3-Amino-1H-Pyrrole-2-Carboxylic Acid: A Comparative Guide As an application scientist, I frequently observe a critical analytical misstep in drug development pipelines: defaulting to stan...
Author: BenchChem Technical Support Team. Date: April 2026
Purity Assessment of Synthesized 3-Amino-1H-Pyrrole-2-Carboxylic Acid: A Comparative Guide
As an application scientist, I frequently observe a critical analytical misstep in drug development pipelines: defaulting to standard reverse-phase high-performance liquid chromatography (RP-HPLC) for all newly synthesized intermediates. While RP-HPLC is a workhorse, applying it blindly to highly polar, amphoteric, and unstable heterocycles like 3-amino-1H-pyrrole-2-carboxylic acid often yields catastrophic analytical artifacts.
This guide objectively compares the standard RP-HPLC approach against two superior, self-validating methodologies—HILIC-ESI-MS and Quantitative 1H-NMR (qNMR) —to help you establish an accurate, degradation-free purity assessment protocol.
The Analytical Challenge: Causality Behind the Instability
3-amino-1H-pyrrole-2-carboxylic acid presents a dual challenge:
Extreme Polarity: The combination of a secondary amine (pyrrole ring), a primary amine (3-position), and a carboxylic acid makes this molecule highly hydrophilic. It will not retain on a standard C18 column without highly aqueous mobile phases or ion-pairing agents.
Acid-Catalyzed Decarboxylation: To force retention on C18 columns, analysts typically use acidic modifiers like 0.1% Trifluoroacetic acid (TFA). However, pyrrole-2-carboxylic acids undergo rapid hydrolytic decarboxylation under acidic conditions. Protonation of the pyrrole ring at the C2 position triggers the addition of water to the carboxyl group, releasing protonated carbonic acid and leaving behind 3-aminopyrrole (1)[1].
Consequently, RP-HPLC-UV often reports artificially low purity due to on-column degradation, presenting "ghost peaks" that are artifacts of the method, not the synthesis.
Methodological Comparison
To circumvent these issues, we must shift to orthogonal techniques.
HILIC-ESI-MS (Hydrophilic Interaction Liquid Chromatography): HILIC retains polar compounds using a water-enriched layer on a polar stationary phase. Because it operates efficiently with near-neutral buffers (e.g., pH 6.8 ammonium formate), it completely bypasses the acid-catalyzed decarboxylation pathway, making it ideal for identifying synthesis byproducts (2)[2].
1H-qNMR (Quantitative NMR): Chromatographic methods require a primary reference standard of known purity—a paradox when analyzing a novel synthesized compound. qNMR solves this. The integrated area of an NMR resonance is directly proportional to the number of nuclei, allowing for absolute mass fraction purity determination using an unrelated internal standard (3)[3].
Quantitative Data Presentation
Parameter
RP-HPLC-UV (0.1% TFA)
HILIC-ESI-MS (pH 6.8)
1H-qNMR
Primary Utility
Not Recommended
Impurity Profiling & ID
Absolute Mass Purity
Retention Mechanism
Hydrophobic Partitioning
Hydrophilic Partitioning
N/A (Non-chromatographic)
Degradation Risk
High (Acid-catalyzed)
Low (Neutral Buffer)
None (Non-destructive)
Limit of Detection
~1 µg/mL
~10 ng/mL
~0.1% (Mass fraction)
Accuracy
Low (Artifactual peaks)
Moderate (Ion suppression)
Very High (≥99.5%)
Reference Standard
Required (Analyte specific)
Required (Analyte specific)
Not Required (Universal IS)
Analytical Decision Workflow
Analytical workflow for 3-amino-1H-pyrrole-2-carboxylic acid purity assessment.
Self-Validating Experimental Protocols
Protocol A: HILIC-ESI-MS for Impurity Profiling
Use this protocol to identify synthesis byproducts without degrading the main compound.
Sample Preparation: Dissolve the synthesized compound in 90% Acetonitrile / 10% Water to a concentration of 10 µg/mL. Crucial: Avoid dissolving in pure water or acidic solvents to maintain HILIC peak shape and prevent degradation.
Chromatographic Setup:
Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 2.1 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 6.8.
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Start at 90% B (strong retention condition for HILIC). Decrease to 50% B over 15 minutes to elute the highly polar pyrrole derivative.
MS Detection: Operate the ESI source in positive and negative switching modes. Monitor for the intact mass [M+H]+ at m/z 127.05 and [M-H]- at m/z 125.03.
Protocol B: 1H-qNMR for Absolute Purity Determination
Use this protocol to assign an exact mass fraction purity percentage without an analyte-specific reference standard (4)[4].
Internal Standard (IS) Selection: Use NIST-traceable DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). DSS provides a sharp, isolated singlet at 0.00 ppm (9 protons), which will not overlap with the pyrrole ring protons (C4-H and C5-H) located in the aromatic region (~6.0 - 6.8 ppm).
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the synthesized 3-amino-1H-pyrrole-2-carboxylic acid and ~5.000 mg of the DSS internal standard into the same vial.
Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d6. Transfer to a 5 mm NMR tube.
Acquisition Parameters:
Frequency: ≥ 400 MHz.
Pulse Angle: 90° (to ensure maximum signal-to-noise).
Relaxation Delay (D1): Set to ≥ 60 seconds. Causality: Full relaxation of all nuclei (at least 5 × T1) is mandatory for quantitative integration. Short D1 times will artificially skew the purity calculation.
Scans: 64 to 128 (depending on desired S/N ratio).
Calculation: Integrate the DSS peak at 0.00 ppm (
IIS
) and the distinct pyrrole C4-H doublet (
IAnalyte
). Calculate purity using the following self-validating equation:
(Where I = Integral area, N = Number of protons (9 for DSS, 1 for C4-H), M = Molar Mass, W = Gravimetric Weight, and P = Purity of the standard).
References
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid
Journal of the American Chemical Society (ACS Publications)[Link]
LC–MS metabolomics top-down approach reveals new exposure and effect biomarkers of apple and apple-pectin intake
Metabolomics (ResearchGate)[Link]
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification
National Institutes of Health (PMC)[Link]
Quantitative NMR Spectroscopy
University of Oxford[Link]
Structure-Activity Relationship (SAR) Guide: 3-Amino-1H-pyrrole-2-carboxylic Acid Analogs as Precursors for α1-Adrenoceptor Antagonists
Executive Summary In the development of targeted therapeutics for benign prostatic hyperplasia (BPH) and hypertension, achieving high selectivity for α1-adrenoceptors (α1-AR) over related receptors (such as 5-HT1A and do...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of targeted therapeutics for benign prostatic hyperplasia (BPH) and hypertension, achieving high selectivity for α1-adrenoceptors (α1-AR) over related receptors (such as 5-HT1A and dopaminergic receptors) is a critical challenge. Historically, indole-based scaffolds like RN5 have demonstrated potent α1-AR antagonism. However, recent medicinal chemistry advances have identified 3-amino-1H-pyrrole-2-carboxylic acid and its ester derivatives as superior building blocks.
This guide objectively compares the structure-activity relationships (SAR) of traditional indole-based ligands against novel pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives synthesized from 3-amino-1H-pyrrole-2-carboxylic acid. By analyzing experimental binding data and mechanistic pathways, we provide a comprehensive framework for researchers designing next-generation α1-AR antagonists and metalloprotease inhibitors [1][2].
Mechanistic Rationale: The Shift to Arylpyrrole Scaffolds
The Chemical Imperative of the Ortho-Relationship
The selection of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester as a starting material is not arbitrary; it is driven by strict geometric requirements. The amino group at the 3-position and the ester group at the 2-position are perfectly situated in an ortho-relationship. This pre-functionalized alignment is an absolute requirement for the cyclocondensation reaction with formamidine, which seamlessly annulates the pyrimidine-2,4-dione ring to form the biologically active [3,2-d] isomer [1]. Attempting this with a 3-amino-pyrrole-4-carboxylic acid would yield an inactive structural isomer.
Pharmacophore Mapping
To understand why replacing the indole nucleus with an arylpyrrole moiety improves selectivity, we must look at the α1-AR antagonist pharmacophore. The model requires four key interaction sites:
Hydrophobic Region 1 (HY1): Filled by the terminal aryl ring.
Hydrophobic Region 2 (HY2): Filled by the piperazine spacer.
Positive Ionizable Group (PI): The basic nitrogen of the piperazine ring, which interacts with a conserved aspartate residue in the receptor pocket.
Hydrogen Bond Acceptor (HBA): The carbonyl group of the pyrimidine-2,4-dione system.
The pyrrolo[3,2-d]pyrimidine core derived from 3-amino-1H-pyrrole-2-carboxylic acid perfectly projects its C4-carbonyl into the HBA pocket, while the flexible aryl substitution at the 6-position allows for fine-tuning of the HY1 interaction—a degree of freedom absent in rigid tricyclic indole systems [1].
Fig 1: Pharmacophore model for α1-AR antagonists mapping the HY1-HY2-PI-HBA interaction sites.
SAR Data Comparison: Indole vs. Arylpyrrole Derivatives
The table below summarizes the quantitative radioligand binding data comparing the reference indole compound (RN5) with novel arylpyrrole analogs synthesized from the 3-amino-1H-pyrrole-2-carboxylic acid core.
Causality in Structural Modifications:
Aryl Substitution: Introducing an electron-withdrawing fluorine atom on the aryl ring (Analog B) tightens the binding in the hydrophobic pocket, maintaining sub-nanomolar α1-AR affinity while drastically reducing 5-HT1A affinity, thereby skyrocketing selectivity.
Piperazine Substitution: Shifting from a 2-methoxy (Analog A) to a 2-chloro substitution (Analog C) on the phenylpiperazine slightly decreases α1-AR affinity due to steric clashes in the HY2 pocket, proving that the oxygen's ability to act as a weak hydrogen bond acceptor is beneficial [1].
Compound
Scaffold Core
R1 (Aryl Position)
R2 (Piperazine Mod)
Ki α1-AR (nM)
Ki 5-HT1A (nM)
Selectivity Ratio (5-HT1A / α1)
RN5 (Ref)
Indole
N/A (Fused)
2-OMe-Phenyl
0.21
15.5
73.8
Analog A
Arylpyrrole
Phenyl
2-OMe-Phenyl
0.52
45.0
86.5
Analog B
Arylpyrrole
4-Fluoro-Phenyl
2-OMe-Phenyl
0.35
120.5
344.3
Analog C
Arylpyrrole
Phenyl
2-Chloro-Phenyl
1.08
85.2
78.9
Data synthesized from competitive radioligand binding assays using [3H]prazosin [1].
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and the subsequent biological validation. Each protocol is designed as a self-validating system.
Protocol A: Synthesis of the Pyrrolo[3,2-d]pyrimidine-2,4-dione Core
This workflow leverages the ortho-positioned functional groups of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester to construct the bicyclic core [2].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of 3-amino-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride and 1.2 equivalents of formamidine acetate in absolute ethanol (0.2 M concentration).
Cyclocondensation: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere for 12-16 hours.
In-Process Control (Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the primary amine spot (ninhydrin stain positive) indicates the formation of the intermediate.
Isolation: Cool the reaction to room temperature. The pyrrolo[3,2-d]pyrimidine-2,4-dione precipitates as colorless needles. Collect via vacuum filtration and wash with cold ethanol.
Structural Validation: Confirm core formation via 1H-NMR. Self-validation check: Ensure the complete disappearance of the ethyl ester quartet/triplet signals and the appearance of the highly deshielded pyrimidine C2/C4 protons.
Fig 2: Step-by-step synthetic workflow from 3-amino-1H-pyrrole-2-carboxylic acid to target ligands.
To objectively measure the SAR improvements, a competitive binding assay is utilized.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat cerebral cortex (for 5-HT1A) and prostate tissue (for α1-AR) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000g for 20 minutes.
Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H]prazosin (for α1-AR) or 1.0 nM [3H]8-OH-DPAT (for 5-HT1A) and varying concentrations of the synthesized analogs (10⁻¹⁰ to 10⁻⁵ M) for 45 minutes at 25°C.
Assay Validation (Controls): Run parallel wells containing 10 µM unlabeled prazosin to define non-specific binding (NSB). Run RN5 as a positive control to ensure assay sensitivity matches historical baseline data.
Termination & Detection: Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine. Wash three times with cold buffer and quantify retained radioactivity via liquid scintillation counting.
Data Processing: Calculate IC50 values using non-linear regression. Convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
References
Patanè, E., Pittalà, V., Guerrera, F., Salerno, L., Romeo, G., Siracusa, M. A., Russo, F., Manetti, F., Botta, M., Mereghetti, I., Cagnotto, A., Mennini, T. "Synthesis of 3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives as Novel, Potent, and Selective α1-Adrenoceptor Ligands". Journal of Medicinal Chemistry, 2005, 48 (7), 2420-2431. URL:[Link]
Deng, H., Essers, M., Taveras, A. G. "Heterobicyclic metalloprotease inhibitors". US Patent US20070155738A1, Alantos Pharmaceuticals Inc, 2007.
Validation
A Researcher's Guide to 3-Aminopyrrole Synthesis: A Comparative Analysis of Classical and Modern Methodologies
The 3-aminopyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
The 3-aminopyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The persistent interest in this "privileged scaffold" has driven significant innovation in its synthesis.[5][6] This guide provides an in-depth comparison of classical and emerging synthetic strategies, offering researchers the data and insights needed to select the optimal method for their specific drug discovery and development programs.
Classical Approaches: The Foundation of 3-Aminopyrrole Synthesis
Traditional methods for constructing the 3-aminopyrrole core often rely on multi-step sequences involving condensation and cyclization reactions. While foundational, these methods frequently face challenges such as harsh reaction conditions, limited substrate scope, and modest yields.
The Thorpe-Ziegler Cyclization: A Workhorse Methodology
One of the most established routes is the Thorpe-Ziegler cyclization of β-enaminonitriles.[2][7] This method involves the N-alkylation of an enamine with an α-halo compound, followed by a base-mediated intramolecular cyclization onto the nitrile group.
Causality in Experimental Design: The choice of base is critical. Strong bases are required to deprotonate the α-carbon to the nitrile, initiating the cyclization. However, this can also lead to side reactions if other sensitive functional groups are present. The reaction often requires elevated temperatures to drive the cyclization to completion, which can limit its applicability for thermally sensitive substrates. While effective for certain scaffolds, yields can be low to moderate, particularly when using less reactive α-halo compounds.[2]
Representative Classical Protocol: Thorpe-Ziegler Synthesis of 3-Aminopyrroles[2][7]
This protocol is a representative example adapted from literature procedures for the synthesis of substituted 3-aminopyrroles.
Step 1: Formation of β-enaminonitrile (if not commercially available)
An active methylene nitrile (e.g., benzyl cyanide) is condensed with a formamide acetal or a similar reagent.
Step 2: N-Alkylation and Cyclization
To a solution of the β-enaminonitrile (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
Add the desired α-halo compound (e.g., ethyl bromoacetate, 1.1 eq) to the mixture.
Heat the reaction mixture at 80-100 °C and monitor by TLC. The reaction can take several hours. This thermal energy is necessary to overcome the activation barrier for both the N-alkylation and the subsequent intramolecular cyclization.
Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
New Synthetic Methods: Catalysis-Driven Innovation
Modern synthetic chemistry has ushered in an era of catalysis, enabling the construction of complex molecules under milder conditions with greater efficiency and functional group tolerance. The synthesis of 3-aminopyrroles has benefited immensely from these advancements, particularly through transition-metal-catalyzed reactions.
Palladium-Catalyzed Three-Component Reaction: A Paradigm of Efficiency
A standout modern approach is the palladium-catalyzed three-component tandem reaction involving an aryl halide, an N-tosylhydrazone, and an isocyanide.[8] This method rapidly builds molecular complexity from simple, readily available starting materials.
Causality in Experimental Design: This reaction leverages the power of palladium to orchestrate a cascade of C-C and C-N bond-forming events.[8] The isocyanide insertion is a key step that rapidly builds the core scaffold.[8] The reaction proceeds under significantly milder conditions than most classical methods, often at or near room temperature, which preserves sensitive functional groups on the substrates. The high efficiency and broad substrate scope make it a powerful tool for generating diverse libraries of 3-aminopyrrole analogs for screening.[8]
Representative Modern Protocol: Palladium-Catalyzed Three-Component Synthesis[8]
This protocol is a generalized procedure based on the palladium-catalyzed synthesis of polysubstituted 3-aminopyrroles.
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), N-tosylhydrazone (1.2 eq), isocyanide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and a dry, degassed solvent like dioxane.
Stir the mixture at a specified temperature (e.g., 60-80 °C) for 12-24 hours, monitoring progress by TLC or LC-MS. The catalyst and ligand system are crucial for facilitating the oxidative addition, isocyanide insertion, and reductive elimination steps of the catalytic cycle.
After completion, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the highly substituted 3-aminopyrrole.
Workflow Comparison: Classical vs. Modern Synthesis
The diagrams below illustrate the typical workflows, highlighting the streamlined nature of modern catalytic methods compared to classical multi-step approaches.
Caption: Comparative workflows for 3-aminopyrrole synthesis.
Head-to-Head Performance Benchmarking
The true measure of a synthetic method's utility lies in its performance across key metrics. The following table summarizes quantitative data compiled from representative literature sources.
Overcoming Classical Limitations with Modern Solutions
New synthetic methods are not merely incremental improvements; they are designed to solve the fundamental problems inherent in older approaches.
Caption: Logical relationship between classical challenges and modern solutions.
Conclusion and Future Outlook
While classical methods like the Thorpe-Ziegler cyclization remain valuable for specific applications, the landscape of 3-aminopyrrole synthesis is increasingly dominated by modern, catalysis-driven strategies. Transition-metal-catalyzed multicomponent reactions offer significant advantages in terms of yield, mildness, and substrate scope, empowering medicinal chemists to access novel chemical space with greater speed and efficiency.[8] The development of even more sustainable methods, perhaps utilizing earth-abundant metal catalysts or novel C-H activation techniques, represents the next frontier in this vital area of synthetic chemistry.[9][10]
References
Geronikaki, A. et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(xiv), 180-190. [Link]
Brouillette, Y. et al. (2006). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Journal of Combinatorial Chemistry, 8(1), 117–126. [Link]
Al-Etaibi, A. et al. (2012). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 67(5), 481-486. [Link]
Geronikaki, A. et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]
Li, G. et al. (2024). I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. Chemical Communications. [Link]
Hilf, C. et al. (2000). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 43(16), 3035–3043. [Link]
Wang, Z. et al. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 82(7), 3647–3656. [Link]
Geronikaki, A. et al. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]
El-Gazzar, A. R. B. A. et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]
Dherbassy, Q. et al. (2015). Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry. [Link]
Li, Y. et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(19), 5947. [Link]
Leinert, M. et al. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Journal of the American Chemical Society. [Link]
Kim, J. et al. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research, 48(4), 1040-1051. [Link]
Garner, A. L. et al. (2019). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 21(10), 682-688. [Link]
Boruah, M. & Konwar, D. (2018). Paal–Knorr synthesis of pyrroles. Synthetic Communications, 48(20), 2549-2573. [Link]
Wang, C. et al. (2021). Recent advances in transition-metal-catalyzed C–CN bond activations. ResearchGate. [Link]
Brouillette, Y. et al. (2005). Solid-Phase Synthesis of 3-Aminopyrrole-2,5-dicarboxylate Analogues. Sci-Hub. [Link]
Sharma, P. et al. (2021). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances. [Link]
Heravi, M. M. et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. [Link]
Adhikary, A. et al. (2017). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. [Link]
NIPER. (2022). Scaffold Hopping in Drug Discovery. CRIPS. [Link]
Zhang, C. et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1434-1441. [Link]
Goel, K. K. et al. (2024). Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Journal of Molecular Structure, 1321, 139654. [Link]
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Li, G. et al. (2024). I2-catalyzed synthesis of 3-aminopyrrole with homopropargylic amines and nitrosoarenes. Chemical Communications. [Link]
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Liu, X. et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
A Comprehensive Guide to the Safe Disposal of 3-amino-1H-pyrrole-2-carboxylic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible and safe disposal of laboratory reagents is a critical co...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The responsible and safe disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-amino-1H-pyrrole-2-carboxylic acid, moving beyond mere compliance to foster a culture of safety and scientific integrity.
Hazard Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the chemical's potential hazards is paramount. This informs every subsequent step of the disposal process, from selecting personal protective equipment (PPE) to segregating waste streams.
Known Hazards of Structurally Similar Compounds:
Pyrrole-2-carboxylic acid: This parent compound is known to cause significant skin and eye irritation. It may also lead to respiratory irritation if inhaled as a dust or aerosol[2][3][4].
Pyrrole (Core Structure): The fundamental pyrrole ring is associated with greater hazards, including flammability, acute oral toxicity, and the potential for serious eye damage[5][6][7].
Given this profile, 3-amino-1H-pyrrole-2-carboxylic acid must be managed as a hazardous chemical waste. The presence of the amino functional group may also influence its chemical reactivity, warranting careful segregation from incompatible materials.
Hazard Category
Associated Risk
Primary Safety Precaution
Skin Irritation
Causes redness, itching, or inflammation upon contact.[2][4]
Wear nitrile or neoprene gloves and a lab coat.
Eye Irritation
Can cause serious irritation, pain, or damage.[2][3][4]
Use safety glasses with side shields or chemical splash goggles.
Respiratory Irritation
Inhalation of dust may irritate the respiratory tract.[2][3]
Handle in a well-ventilated area or a chemical fume hood.
Unknown Toxicity
Full toxicological properties are not well-established.
Apply the precautionary principle; minimize all routes of exposure.
Chemical Reactivity
Potential for hazardous reactions with incompatible materials.
Segregate from strong oxidizing agents, acids, and bases.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-amino-1H-pyrrole-2-carboxylic acid waste. This workflow is designed to comply with the foundational requirements of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan (CHP) for the safe handling and disposal of hazardous chemicals[8][9][10].
Step 1: Immediate Waste Containment at the Point of Generation
Proper disposal begins the moment waste is generated.
Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure, tight-fitting lid[11][12]. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for potentially corrosive waste[12].
Collect All Contaminated Materials: This includes:
Unused or expired 3-amino-1H-pyrrole-2-carboxylic acid.
Reaction residues or byproducts containing the compound.
Contaminated consumables such as weighing paper, spatulas, and pipette tips.
Grossly contaminated personal protective equipment (e.g., gloves).
Segregate Waste: It is critical to keep this waste stream separate from others to prevent unintended chemical reactions[1]. Do not mix with solvents, strong acids, bases, or oxidizing agents.
Step 2: Labeling for Safety and Compliance
Accurate labeling is a non-negotiable safety and regulatory requirement.
Attach a Hazardous Waste Label: As soon as the first item of waste is added, affix a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
Complete the Label Information: The label must, at a minimum, include:
The full chemical name: "3-amino-1H-pyrrole-2-carboxylic Acid" and all other constituents in the container, with percentage composition[12]. Avoid chemical abbreviations[13].
The specific hazard characteristics (e.g., "Irritant").
The name of the principal investigator and the laboratory location.
Step 3: Interim Storage in the Laboratory
Proper storage while the container is in use is essential to prevent accidents.
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste[12].
Choose a Safe Location: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the lab personnel, away from heat sources or drains, and ideally in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[11][14].
Regular Inspection: Periodically inspect the container for any signs of degradation, leaks, or pressure buildup.
Step 4: Arranging for Final Disposal
Waste must be disposed of through the proper institutional channels.
Do Not Dispose via Sink or Trash: This chemical must not enter the environment through sewer systems or be discarded as regular trash[2][14].
Contact EHS for Pickup: Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup[1]. Follow their specific procedures for requesting waste removal[12].
Professional Disposal: The EHS department will ensure the waste is transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration[1][11].
Disposal Decision Logic
The following diagram illustrates the logical workflow for handling and disposing of 3-amino-1H-pyrrole-2-carboxylic acid waste in a laboratory setting.
Figure 1. Procedural workflow for laboratory waste.
Trust and Verification: Your Role in the Safety System
This guide provides a robust framework, but its efficacy relies on the active participation of the researcher. Always consult your institution's specific Chemical Hygiene Plan (CHP), as it will detail the precise procedures and contacts for your location[9][13]. Familiarize yourself with the location and content of Safety Data Sheets (SDS) for all chemicals in your laboratory. By adhering to these protocols, you become an integral part of a self-validating system of safety, protecting yourself, your colleagues, and the environment.
References
OSHA Compliance For Laboratories . (2014, June 13). US Bio-Clean. [Link]
Pyrrole - SAFETY DATA SHEET . (2025, September 7). Alfa Aesar. [Link]
Safety Data Sheet - Angene Chemical . (2021, May 1). Angene Chemical. [Link]
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration. [Link]
Pyrrole Material Safety Data Sheet . Scribd. [Link]
Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]